Alvimopan metabolite-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H29NO3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1/i3D,4D,5D,7D,8D |
InChI-Schlüssel |
KSBSLJKYJXTATP-CSOBCCOPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)O)[2H])[2H] |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Analysis of Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analysis of Alvimopan metabolite-d5. Alvimopan is a peripherally acting mu-opioid receptor antagonist, and its primary active metabolite is formed through amide hydrolysis by the intestinal flora. The deuterated form, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document details its structural characteristics, outlines a putative synthetic pathway, describes methods for studying its formation via gut microbiota, and provides analytical parameters for its quantification.
Introduction
Alvimopan is an FDA-approved drug for the management of postoperative ileus. Its mechanism of action is localized to the gastrointestinal tract, where it antagonizes the effects of opioids on gut motility without reversing central analgesia. The primary route of metabolism for Alvimopan is not hepatic but rather occurs in the gut through the action of the intestinal microbiome.[1] Bacterial enzymes hydrolyze the amide bond of Alvimopan to produce its active metabolite, designated as ADL 08-0011.[2] For quantitative bioanalytical assays, a stable isotope-labeled internal standard is essential for accuracy and precision. This compound is the deuterated analog of this active metabolite and is the focus of this guide.
Chemical Structure and Properties
The chemical structure of this compound has been elucidated, with the five deuterium (B1214612) atoms located on the phenyl ring of the benzyl (B1604629) group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | (S)-2-(benzyl-d5)-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid |
| Molecular Formula | C₂₃H₂₄D₅NO₃ |
| Molecular Weight | 372.52 g/mol |
| SMILES | O=C(--INVALID-LINK--=C2)(CC1)C)C">C@HCC3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])O |
| CAS Number (unlabeled) | 156130-41-5 |
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on known synthetic routes for Alvimopan and general methods for isotopic labeling, a putative synthetic pathway can be outlined. The key step is the introduction of the deuterated benzyl group.
Proposed Synthetic Pathway
The synthesis would likely begin with a deuterated starting material, such as benzyl-d5 bromide or a related precursor. This would then be incorporated into the appropriate scaffold to build the propanoic acid side chain, which is subsequently coupled with the piperidine (B6355638) moiety.
A potential synthetic workflow is depicted below:
References
Technical Guide: Synthesis of Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Alvimopan (B130648) metabolite-d5, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of Alvimopan. The synthesis is based on established principles of peptide coupling and amide hydrolysis, adapted for the introduction of a stable isotope label.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery following surgery. In the body, Alvimopan undergoes metabolism by intestinal flora through amide hydrolysis to produce its primary active metabolite, (S)-2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, also known as ADL 08-0011.[1][2][3] The use of a deuterated internal standard, such as Alvimopan metabolite-d5, is essential for accurate quantification of the metabolite in biological matrices by mass spectrometry. This guide outlines a robust synthetic approach to obtain this valuable research tool.
The proposed synthesis involves a two-stage process: first, the synthesis of the deuterated parent drug, Alvimopan-d5, followed by the hydrolysis of the amide bond to yield the desired deuterated metabolite. The deuterium (B1214612) atoms are incorporated into the phenyl ring of the 3-phenylpropyl moiety of Alvimopan.[4]
Proposed Synthetic Pathway
The synthesis of this compound can be logically achieved in two primary steps:
-
Synthesis of Alvimopan-d5: This involves the coupling of two key intermediates: the deuterated side chain, N-(tert-butoxycarbonyl)-3-(phenyl-d5)-L-alanine, and the piperidine (B6355638) core, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine. This is followed by deprotection and subsequent reaction with an N-protected glycine (B1666218) derivative.
-
Hydrolysis of Alvimopan-d5: The synthesized Alvimopan-d5 is then subjected to basic hydrolysis to cleave the amide bond, yielding this compound.
Figure 1: Overall synthetic pathway for this compound.
Data Presentation
Table 1: Key Chemical Intermediates and Products
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 3-(phenyl-d5)-L-alanine | C9H6D5NO2 | 170.23 | Deuterated Starting Material | |
| (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine | C13H19NO | 205.30 | Piperidine Core | |
| Alvimopan-d5 | C25H27D5N2O4 | 429.56 | Deuterated Parent Drug | |
| This compound | C23H24D5NO3 | 372.51 | Final Product |
Experimental Protocols
Step 1: Synthesis of Alvimopan-d5
This procedure is a generalized protocol based on common peptide coupling and protection/deprotection strategies found in Alvimopan synthesis literature.
Figure 2: Experimental workflow for the synthesis of Alvimopan-d5.
Methodology:
-
Protection of 3-(phenyl-d5)-L-alanine: The amino group of 3-(phenyl-d5)-L-alanine is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water.
-
Coupling Reaction: The protected 3-(phenyl-d5)-L-alanine is then coupled with (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent like dichloromethane (B109758) (DCM).
-
Purification: The resulting coupled product is purified using column chromatography on silica (B1680970) gel.
-
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Second Coupling: The deprotected amine is then coupled with an N-protected glycine derivative (e.g., Boc-glycine) using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as triethylamine (B128534) (TEA) in DCM.
-
Final Deprotection and Purification: The final protecting group is removed, and the crude Alvimopan-d5 is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure product.
Step 2: Hydrolysis of Alvimopan-d5 to this compound
This step involves the selective cleavage of the amide bond linking the glycine moiety to the rest of the molecule.
Figure 3: Experimental workflow for the hydrolysis of Alvimopan-d5.
Methodology:
-
Reaction Setup: Alvimopan-d5 is dissolved in a mixture of methanol and water.
-
Hydrolysis: An aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is neutralized with a dilute acid, such as 1M hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or preparative HPLC to afford pure this compound.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and isotopic purity.
Disclaimer: This document provides a proposed synthetic route and generalized experimental protocols. The synthesis of this compound should only be carried out by qualified chemists in a properly equipped laboratory, with all necessary safety precautions in place. The specific reaction conditions may require optimization.
References
- 1. Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) | Axios Research [axios-research.com]
- 2. CN105037248A - Synthesis method of alvimopan - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. WO2011161646A2 - Process for the preparation of alvimopan or its pharmaceutically acceptable salt or solvate thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Alvimopan and its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist (PAMORA) developed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus. Unlike traditional opioid antagonists, alvimopan's chemical properties restrict its ability to cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids. This guide provides a detailed examination of the mechanism of action of alvimopan and its primary, active metabolite, ADL 08-0011, with a focus on their molecular interactions, signaling pathways, and the experimental methodologies used for their characterization. The "Alvimopan metabolite-d5" is understood to be a deuterated internal standard used for analytical quantification and does not possess a distinct mechanism of action.
Core Mechanism of Action: Mu-Opioid Receptor Antagonism
The primary mechanism of action for both alvimopan and its metabolite, ADL 08-0011, is the competitive antagonism of the mu-opioid receptor (MOR).[1][2][3] Opioids exert their effects on the gastrointestinal tract by binding to MORs located on enteric neurons, which leads to a decrease in neuronal excitability and neurotransmitter release, resulting in reduced motility and secretion.[4] Alvimopan and ADL 08-0011 competitively bind to these peripheral MORs, preventing the binding of opioid agonists and thereby blocking their inhibitory effects on gut function.[2][5]
Molecular Interactions and Binding Affinities
Alvimopan and ADL 08-0011 exhibit high affinity for the human mu-opioid receptor. The metabolite, ADL 08-0011, is formed via amide hydrolysis of alvimopan by the gut microflora.[1][2][6] Both the parent drug and its metabolite are potent antagonists at the mu-opioid receptor, with ADL 08-0011 showing greater selectivity over delta and kappa opioid receptors.[2][5]
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Alvimopan | Mu (human) | 0.44[1] |
| Delta (human) | 10[1] | |
| Kappa (human) | 100[1] | |
| ADL 08-0011 | Mu (human) | 0.25[2][6] |
| Delta (human) | 31.6[2][6] | |
| Kappa (guinea pig) | 15.8[2][6] |
Table 2: Opioid Receptor Binding Affinities (pKi)
| Compound | Receptor Subtype | Binding Affinity (pKi) |
| Alvimopan | Mu (human) | 9.6[5] |
| ADL 08-0011 | Mu (human) | 9.6[5] |
Pharmacokinetics
Following oral administration, alvimopan has low systemic bioavailability.[1] A significant portion of the drug is metabolized in the gut by microbial enzymes to form ADL 08-0011.[1][2]
Table 3: Pharmacokinetic Parameters of Alvimopan and ADL 08-0011 in Healthy Adults (12 mg twice daily for 5 days)
| Parameter | Alvimopan | ADL 08-0011 |
| Cmax (ng/mL) | 10.98 (± 6.43)[7] | 35.73 (± 35.29)[8] |
| AUC0-12h (ng·h/mL) | 40.2 (± 22.5)[7] | - |
| Tmax (hours) | ~2[7] | 36 (single dose)[7] |
| Half-life (hours) | 10 - 17[7] | 10 - 18[7] |
Signaling Pathways
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[9] Antagonism by alvimopan and ADL 08-0011 blocks the downstream signaling cascade initiated by opioid agonists.
Caption: Mu-Opioid Receptor Signaling Pathway and Antagonism by Alvimopan.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cell lines (e.g., CHO or HEK293 cells) or animal tissues.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO), and varying concentrations of the unlabeled antagonist (alvimopan or ADL 08-0011).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
Guinea Pig Ileum Assay
This is a classic functional assay to determine the antagonist activity of a compound on the mu-opioid receptor in a native tissue environment.
Methodology:
-
Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue is stimulated electrically to induce contractions.
-
Agonist Application: A mu-opioid agonist (e.g., morphine) is added to the bath, which inhibits the electrically stimulated contractions.
-
Antagonist Application: Alvimopan or ADL 08-0011 is added to the bath in the presence of the agonist.
-
Response Measurement: The ability of the antagonist to reverse the inhibitory effect of the agonist on contractions is measured.
-
Data Analysis: The antagonist potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.
Conclusion
Alvimopan and its active metabolite, ADL 08-0011, are potent and peripherally selective mu-opioid receptor antagonists. Their mechanism of action is centered on the competitive blockade of mu-opioid receptors in the gastrointestinal tract, thereby preventing the inhibitory effects of opioid analgesics on gut motility. The use of "this compound" is confined to bioanalytical applications as an internal standard for accurate quantification. The data presented in this guide, derived from standard pharmacological assays, provide a comprehensive overview of the molecular interactions and functional consequences of alvimopan and its metabolite, supporting their clinical utility in the management of opioid-induced bowel dysfunction.
References
- 1. Alvimopan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medkoo.com [medkoo.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. wjgnet.com [wjgnet.com]
- 5. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
The Pharmacokinetics of Alvimopan's Active Metabolite: A Technical Guide for Researchers
An Examination of ADL 08-0011 and the Role of Deuterated Standards in its Quantification
This technical guide provides a comprehensive overview of the pharmacokinetics of the primary active metabolite of Alvimopan (B130648), an amide hydrolysis product known as ADL 08-0011. This document is intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathway, pharmacokinetic profile, and the bioanalytical methodologies used for its quantification. A crucial aspect of this guide is the clarification of the role of deuterated compounds, such as Alvimopan metabolite-d5, as internal standards in achieving accurate and precise measurements.
Introduction: Metabolism and the Significance of Deuterated Standards
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after certain surgeries.[1] It undergoes minimal hepatic metabolism.[2] Instead, its primary biotransformation occurs in the gastrointestinal tract, where intestinal flora hydrolyze an amide bond to form its main active metabolite, ADL 08-0011.[2][3] This metabolite is also a potent mu-opioid receptor antagonist.[4]
Accurate quantification of Alvimopan and ADL 08-0011 in biological matrices is fundamental to understanding its pharmacokinetic profile. Modern bioanalytical techniques, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. To ensure the reliability of these methods, a stable isotope-labeled internal standard is used. "this compound" refers to a deuterated version of ADL 08-0011. This deuterated compound is chemically identical to the metabolite but has a higher mass due to the replacement of hydrogen atoms with deuterium.[4] It is introduced into samples at a known concentration to correct for variability during sample processing and analysis, thereby enabling precise and accurate quantification of the actual metabolite.[4] This guide will focus on the pharmacokinetics of the biologically produced metabolite, ADL 08-0011, while also detailing the experimental context in which its deuterated counterpart is essential.
Metabolic Pathway and Pharmacokinetic Profile
The conversion of Alvimopan to its active metabolite is a critical step in its overall disposition. The following sections detail this process and the subsequent pharmacokinetic characteristics of both the parent drug and ADL 08-0011.
Metabolism in the Gastrointestinal Tract
Following oral administration, Alvimopan is metabolized by the bacterial flora present in the gut.[5] This process involves the hydrolysis of the amide linkage in the Alvimopan molecule, leading to the formation of ADL 08-0011.[2] This gut-mediated metabolism is the primary route of biotransformation for Alvimopan.[2]
Absorption, Distribution, and Elimination
Absorption: Alvimopan itself has low oral bioavailability, estimated to be less than 7%.[6] The peak plasma concentration of Alvimopan is reached approximately 2 hours after oral administration.[7] The active metabolite, ADL 08-0011, is absorbed systemically after its formation in the gut, with its peak plasma concentration occurring around 36 hours post-dose of the parent drug.[7]
Distribution: Both Alvimopan and its metabolite are highly bound to plasma proteins, primarily albumin.[5] Protein binding is approximately 80% for Alvimopan and 94% for the metabolite.[5] The steady-state volume of distribution for Alvimopan is about 30 liters.[7]
Elimination: The elimination half-life is similar for both the parent drug and the metabolite, ranging from 10 to 17 hours for Alvimopan and 10 to 18 hours for ADL 08-0011.[5] Biliary secretion is the main pathway for the elimination of Alvimopan and its metabolite.[3] Renal excretion accounts for approximately 35% of Alvimopan's total clearance.[8]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for Alvimopan and its active metabolite, ADL 08-0011, in healthy volunteers and patients.
Table 1: Pharmacokinetic Parameters of Alvimopan
| Parameter | Value | Population | Citation |
| Tmax (Time to Peak Concentration) | ~2 hours | Healthy Volunteers | [7] |
| Oral Bioavailability | < 7% | Healthy Volunteers | [6] |
| Plasma Protein Binding | 80% (to albumin) | Not Specified | [5] |
| Volume of Distribution (Vd) | ~30 L | Not Specified | [7] |
| Elimination Half-Life (t½) | 10-17 hours | Not Specified | [5] |
| Clearance | Renal excretion accounts for ~35% of total clearance | Not Specified | [8] |
Table 2: Pharmacokinetic Parameters of Active Metabolite (ADL 08-0011)
| Parameter | Value | Population | Citation |
| Tmax (Time to Peak Concentration) | ~36 hours | Healthy Volunteers | [7] |
| Plasma Protein Binding | 94% (to albumin) | Not Specified | [5] |
| Elimination Half-Life (t½) | 10-18 hours | Not Specified | [5] |
It has been noted that steady-state concentrations of Alvimopan and its metabolite were 87% and 40% higher, respectively, in surgical patients compared to healthy subjects. Furthermore, factors such as the use of acid blockers and preoperative antibiotics can significantly lower the plasma concentrations of the metabolite.
Experimental Protocols
The quantification of Alvimopan and its metabolite ADL 08-0011 in biological matrices like human plasma is typically performed using a validated LC-MS/MS method.[3]
Sample Preparation
The initial step involves the extraction of the analytes from the plasma matrix. Two common methods are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: A solvent such as methanol (B129727) is added to the plasma sample.[7] This denatures and precipitates the plasma proteins. After vortexing and centrifugation, the supernatant containing the analytes and the internal standard is separated for analysis.[7]
-
Liquid-Liquid Extraction: A mixture of solvents, for example, methanol and acetonitrile, is used to extract the drug and metabolite from the plasma.[2] The sample is vortexed and centrifuged, and the resulting supernatant is evaporated. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.[2]
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for separation.[2][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of an acidic buffer (e.g., potassium dihydrogen phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile.[2][7]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[2][7]
-
Detection: UV detection can be used, with a wavelength set at approximately 220 nm.[7]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is a common mode for detecting Alvimopan and its metabolite.[5]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of Alvimopan, its metabolite, and the deuterated internal standard.
-
Lower Limit of Quantification (LLOQ): Validated methods have achieved LLOQs of 0.05 ng/mL for Alvimopan and 0.01 ng/mL for its metabolite in human plasma.[3]
-
Conclusion
The primary active metabolite of Alvimopan, ADL 08-0011, is formed through amide hydrolysis by intestinal microflora and exhibits a distinct pharmacokinetic profile with a prolonged time to peak concentration compared to the parent drug. Understanding its absorption, distribution, and elimination is crucial for a complete characterization of Alvimopan's effects. The accurate measurement of this metabolite in biological fluids is heavily reliant on robust bioanalytical methods, such as LC-MS/MS, where the use of a deuterated internal standard like this compound is indispensable for achieving reliable and precise quantitative data. This technical guide provides a foundational understanding of these core aspects for professionals in the field of drug development and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. cliantha.com [cliantha.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The Pharmacokinetics of Subcutaneous Methylnaltrexone Bromide in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. internationaljournalssrg.org [internationaljournalssrg.org]
- 7. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cliantha.com [cliantha.com]
An In-depth Technical Guide on the Stability and Storage of Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Alvimopan metabolite-d5. The information presented herein is crucial for ensuring the integrity and accuracy of bioanalytical studies that utilize this deuterated internal standard. This document synthesizes available data on the parent compound's metabolite, general principles of deuterated compound stability, and regulatory guidelines for bioanalytical method validation.
Introduction to Alvimopan and its Deuterated Metabolite
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery. It undergoes metabolism primarily by the gut microbiota through amide hydrolysis to form its major active metabolite, known as ADL-08-0011.[1][2] this compound is the deuterium-labeled analogue of this primary metabolite and serves as an essential internal standard in pharmacokinetic and bioanalytical studies, allowing for precise quantification of the analyte in biological matrices.[3][4] The stability of this internal standard is paramount for the reliability and reproducibility of such assays.[5][6]
Metabolic Pathway of Alvimopan
The primary metabolic transformation of Alvimopan is the hydrolysis of the amide bond, a reaction predominantly carried out by the intestinal flora. This process yields the active metabolite, ADL-08-0011.
Caption: Metabolic conversion of Alvimopan to its active metabolite.
Stability of this compound
While specific quantitative stability data for this compound is not extensively published, valuable inferences can be drawn from the stability of its non-labeled counterpart, ADL-08-0011, and the general principles governing the stability of deuterated compounds used as internal standards.
Summary of Stability Data
The following table summarizes the known stability of the unlabeled metabolite and provides recommended stability testing parameters for this compound based on regulatory guidelines.
| Stability Parameter | Condition | Duration | Unlabeled Metabolite (ADL-08-0011) Stability | Recommended Assessment for this compound |
| Long-Term Storage (Solid) | -20°C | ≥ 4 years | Stable | Confirm stability at the intended long-term storage temperature (e.g., -20°C or -80°C). |
| Long-Term Storage (in Matrix) | -20°C and -80°C | Study Duration | Data not available | Evaluate stability in the relevant biological matrix (e.g., plasma) for a period equal to or exceeding the study's sample storage time.[5] |
| Short-Term (Bench-Top) | Room Temperature | > Sample Prep Time | Data not available | Assess stability at room temperature for a duration that covers the expected sample handling and preparation time.[5] |
| Freeze-Thaw Cycles | -20°C to Room Temperature | At least 3 cycles | Data not available | Analyze samples after subjecting them to a minimum of three freeze-thaw cycles to mimic sample retrieval and analysis conditions.[5] |
| Stock Solution Stability | Refrigerated (2-8°C) or Room Temperature | Variable | Data not available | Determine the stability of stock solutions of the internal standard at their specified storage temperature.[5] |
| Post-Preparative Stability | Autosampler Conditions (e.g., 4°C) | Analysis Time | Data not available | Evaluate the stability of processed samples in the autosampler for the expected duration of the analytical run.[5] |
Data for the unlabeled metabolite is based on information from a commercial supplier.[1]
Recommended Storage Conditions
Proper storage is critical to maintain the integrity of this compound. Based on the stability profile of the unlabeled metabolite and general guidelines for analytical standards, the following storage conditions are recommended:
-
Solid Form: For long-term storage, the solid (powder) form of this compound should be stored in a well-sealed container at -20°C , protected from light and moisture.
-
Stock Solutions: Stock solutions should be prepared in a suitable solvent and stored at -20°C or below for long-term use. For short-term use, refrigeration at 2-8°C may be acceptable, but stability should be verified. Aliquoting stock solutions can help to avoid repeated freeze-thaw cycles.
-
Working Solutions: The stability of working solutions should be established under the conditions of their intended use.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to establish the inherent stability of this compound and to develop a stability-indicating analytical method. The following is a model protocol based on ICH guidelines.[7][8]
Forced Degradation Study Protocol
Objective: To investigate the degradation profile of this compound under various stress conditions and to ensure the analytical method is stability-indicating.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated oven, photostability chamber, and pH meter
-
Validated HPLC or UPLC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid reference standard and a solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid reference standard and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated, stability-indicating chromatographic method.
-
Data Evaluation:
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Mechanism of Action and Signaling Pathway
Alvimopan and its active metabolite act as antagonists at the mu-opioid receptor. In the gastrointestinal tract, opioid agonists normally inhibit adenylyl cyclase, leading to decreased intracellular cAMP, and they also modulate ion channels, which results in reduced neuronal excitability and decreased gut motility. As an antagonist, Alvimopan and its metabolite block these actions, thereby preventing the inhibitory effects of opioids on the gut.
Caption: Antagonistic action of Alvimopan on mu-opioid receptor signaling.
Conclusion
The stability and proper storage of this compound are critical for its use as an internal standard in bioanalytical assays. While specific stability data for the deuterated compound is limited, information from its non-labeled analog and established regulatory guidelines provide a robust framework for its handling. Long-term storage at -20°C in a solid, protected form is recommended. Comprehensive stability testing, including forced degradation studies, should be conducted as part of method validation to ensure the generation of accurate and reliable data in preclinical and clinical research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
In-Depth Technical Guide: Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical tool in pharmacokinetic and drug metabolism studies. This document details its chemical properties, analytical methodologies, and its role in understanding the mechanism of action of Alvimopan.
Core Compound Data
Alvimopan metabolite-d5 is the deuterated form of ADL 08-0011, the primary active metabolite of Alvimopan. The incorporation of five deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.
| Property | Value | Source |
| CAS Number | 2124272-23-5 | [1] |
| Molecular Formula | C₂₃H₂₄D₅NO₃ | [2] |
| Molecular Weight | 372.51 g/mol | [2] |
| Unlabeled CAS Number | 156130-41-5 (ADL 08-0011) | [1] |
Synthesis and Purification
While a detailed, publicly available step-by-step synthesis protocol for this compound is proprietary and not extensively published, the general approach involves the synthesis of its unlabeled precursor, ADL 08-0011, followed by deuteration. The synthesis of Alvimopan and its diastereomers has been described, providing a basis for the potential synthetic routes to its metabolite.[3] The synthesis of deuterated metabolites can be achieved through various methods, including the use of deuterated starting materials or reagents in the synthetic pathway.
Purification of this compound is typically achieved using High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases to isolate the specific stereoisomer.
Experimental Protocol: Chiral HPLC Separation of Alvimopan Isomers
This protocol is adapted from a method developed for the chiral separation of Alvimopan and is applicable for the purification and analysis of its metabolites.[4][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: CHIRALPAK IC (250 x 4.6 mm, 5 µm) or a similar cellulose-based chiral stationary phase.[4][5]
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol, ethanol, and diethylamine (B46881) in a ratio of 650:200:150:5 (v/v/v/v).[4][5]
This method allows for the effective separation of Alvimopan isomers, which is a critical step in ensuring the stereochemical purity of the final deuterated metabolite product.[4][5]
Analytical Methodology
The quantitative analysis of this compound, particularly in biological matrices, is crucial for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
The following is a general workflow for the quantitative analysis of this compound in a biological sample, such as plasma.
Caption: Workflow for Quantitative Analysis of this compound.
Mechanism of Action and Signaling Pathway
Alvimopan and its active metabolite, ADL 08-0011, are peripherally acting mu-opioid receptor (MOR) antagonists.[6] MORs are G-protein coupled receptors (GPCRs) that, upon activation by opioid agonists, initiate a signaling cascade leading to effects such as analgesia and decreased gastrointestinal motility.[1] As an antagonist, Alvimopan and its metabolite bind to the MOR but do not activate the downstream signaling, thereby blocking the effects of opioid agonists in the gastrointestinal tract.[7]
The antagonism of the mu-opioid receptor by Alvimopan prevents the G-protein signaling cascade that is normally initiated by opioid agonists.
Caption: Alvimopan's Antagonism of Mu-Opioid Receptor Signaling.
References
- 1. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Stereoselective HPLC separation of alvimopan on cellulose-based immobilized polysaccharide as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alvimopan, a selective peripherally acting mu-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anesthesiaexperts.com [anesthesiaexperts.com]
In-Depth Technical Guide: Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Alvimopan (B130648) metabolite-d5, a critical component in the pharmacokinetic and metabolic studies of Alvimopan. Alvimopan is a peripherally acting µ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics. The use of its deuterated metabolite as an internal standard is essential for accurate quantification in biological matrices. This document details the molecular weight, chemical properties, and relevant experimental methodologies for the analysis of Alvimopan metabolite-d5. It also includes diagrammatic representations of Alvimopan's mechanism of action and metabolic pathway to provide a deeper understanding of its biological context.
Quantitative Data Summary
The accurate quantification of Alvimopan and its metabolites is paramount in clinical and preclinical studies. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its chemical similarity to the unlabeled metabolite, differing only in isotopic composition. This ensures comparable extraction efficiency and chromatographic behavior, leading to precise and accurate measurements.
| Parameter | Value | Reference |
| Molecular Formula | C₂₃H₂₄D₅NO₃ | [1][2] |
| Molecular Weight (Free Base) | 372.51 g/mol | [1][3] |
| Molecular Weight (Free Base) | 372.52 g/mol | [2][4][5] |
| Molecular Weight (Formate Salt) | 418.54 g/mol | [4][6] |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
The molecular weight of this compound is determined using high-resolution mass spectrometry (HRMS), a technique that provides highly accurate mass measurements.
Objective: To accurately determine the mass of this compound for structural confirmation and for use in quantitative bioanalytical methods.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
A standard solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).
-
For analysis in biological matrices (e.g., plasma, urine), a protein precipitation or solid-phase extraction (SPE) step is employed to remove interfering substances.
-
-
Chromatographic Separation:
-
The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation from other components.
-
-
Mass Spectrometric Analysis:
-
The eluent from the LC system is introduced into the mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, capable of high-resolution mass analysis.
-
Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺.
-
A full scan mass spectrum is acquired to determine the accurate mass of the parent ion.
-
Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This fragmentation pattern provides structural confirmation.
-
-
Data Analysis:
-
The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical calculated mass of the protonated this compound.
-
The mass difference, typically in parts-per-million (ppm), is calculated to confirm the elemental composition.
-
Synthesis of this compound
The synthesis of deuterated internal standards is a critical step in the development of robust bioanalytical assays. While a specific detailed protocol for this compound is proprietary, a general approach for the synthesis of deuterated compounds involves introducing deuterium (B1214612) atoms at specific positions that are not susceptible to back-exchange under physiological conditions.
General Approach:
The synthesis would likely involve the use of deuterated starting materials or reagents in the final steps of the synthesis of the Alvimopan metabolite (ADL 08-0011). The primary metabolite of Alvimopan is formed by the hydrolysis of the amide bond. Therefore, the synthesis of the deuterated metabolite would likely start from a deuterated precursor of the portion of the molecule that remains after hydrolysis.
Visualizations
Alvimopan Metabolism by Gut Microflora
Alvimopan undergoes metabolism primarily by the intestinal flora.[7][8][9] The main metabolic reaction is the hydrolysis of the amide bond, resulting in the formation of an active metabolite, referred to as ADL 08-0011.[10]
Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.
Mechanism of Action: µ-Opioid Receptor Antagonism
Alvimopan is a peripherally acting antagonist of the µ-opioid receptor (MOR). Opioids, such as morphine, are agonists that bind to MORs in the gastrointestinal tract, leading to a cascade of intracellular events that decrease gut motility and cause constipation. Alvimopan competitively binds to these receptors, blocking the effects of opioid agonists without significantly affecting the central analgesic effects.
Caption: Alvimopan competitively antagonizes the µ-opioid receptor, blocking opioid agonist-induced signaling.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of Alvimopan and its deuterated metabolite in a biological sample using LC-MS/MS.
Caption: A typical bioanalytical workflow for the quantification of Alvimopan metabolite using a deuterated internal standard.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative mass spectrometry imaging of drugs and metabolites: a multiplatform comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of alvimopan and its metabolite in healthy volunteers and patients in postoperative ileus trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 10. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]
"Alvimopan metabolite-d5 solubility data"
An In-Depth Technical Guide on the Solubility of Alvimopan Metabolite-d5
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist primarily used to accelerate gastrointestinal recovery following bowel resection surgery. It undergoes metabolism in the gastrointestinal tract, primarily through the action of gut microflora, to form its main active metabolite, ADL 08-0011.[1][] The deuterated version of this metabolite, this compound, serves as a crucial internal standard for its quantification in biological matrices during pharmacokinetic and metabolic studies. Understanding the solubility of this compound is essential for the development of robust analytical methods and for its use as a reference standard. This guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and relevant metabolic and experimental workflow diagrams.
Data on this compound Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. Its primary application is as an internal standard in analytical testing.[3] However, qualitative information and data for the parent compound provide context for its likely solubility characteristics.
| Compound | Solvent | Solubility Data | Source/Comment |
| Alvimopan | Water (pH 3.0-9.0) | <0.1 mg/mL | Low aqueous solubility in the physiological pH range. |
| Alvimopan | Aqueous 0.1 N NaOH | 10-25 mg/mL | Increased solubility in alkaline conditions. |
| Alvimopan | Buffered solution (pH 1.2) | 1-5 mg/mL | Moderate solubility in acidic conditions. |
| Alvimopan-d5 | DMSO | Soluble | Commonly used as a solvent for stock solutions in analytical assays. |
| Alvimopan-d5 | Methanol (B129727) | Soluble | Another common organic solvent for analytical standards. |
| This compound | Not specified | No quantitative data available. | Assumed to have some solubility in organic solvents like DMSO and methanol for use as an analytical standard. |
Experimental Protocols for Solubility Determination
The following are detailed experimental protocols for determining the kinetic and thermodynamic solubility of a drug metabolite like this compound.
Kinetic Solubility Assay
This method is a high-throughput approach to estimate the solubility of a compound from a concentrated stock solution.
Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Automated liquid handler
-
Plate reader with UV-Vis capabilities
-
Centrifuge with a microplate rotor
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition to Aqueous Buffer: Using an automated liquid handler, add a small, precise volume (e.g., 2 µL) of each DMSO stock concentration to a corresponding well of a 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet any precipitate that has formed.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of the supernatant at a predetermined wavelength (λmax for this compound).
-
Data Analysis: Compare the absorbance of the test wells to a calibration curve prepared from the stock solution in a DMSO/PBS mixture to determine the concentration of the dissolved compound. The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant from each vial. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
Visualizations
Metabolic Pathway of Alvimopan
Caption: Metabolic conversion of Alvimopan to its active metabolite by gut microflora.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining kinetic and thermodynamic solubility.
References
A Technical Guide to Alvimopan Metabolite-d5 Isotopic Labeling for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alvimopan (B130648), a peripherally acting μ-opioid receptor antagonist, undergoes significant metabolism by the intestinal microflora, yielding a single major active metabolite, ADL 08-0011. Understanding the rate and extent of this transformation is critical for a comprehensive assessment of the drug's safety and efficacy profile. The use of stable isotope-labeled compounds, specifically alvimopan-d5 (B196386) and its corresponding metabolite, serves as the gold standard for accurate quantification in complex biological matrices. This technical guide provides an in-depth overview of the synthesis, metabolism, and analytical methodologies associated with alvimopan-d5, offering a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.
Introduction to Alvimopan and its Metabolism
Alvimopan is indicated for the management of postoperative ileus. Its pharmacological activity is primarily localized to the gastrointestinal tract. The primary metabolic pathway for alvimopan is not hepatic, but rather involves hydrolysis of the amide bond by gut microflora.[1] This process results in the formation of an active metabolite, ADL 08-0011.[2]
Metabolic Pathway of Alvimopan
Caption: Metabolic conversion of Alvimopan to its active metabolite.
Synthesis of Alvimopan-d5 and its Metabolite
The synthesis of alvimopan-d5 is crucial for its use as an internal standard in quantitative bioanalysis. While specific, detailed proprietary synthesis protocols are not publicly available, a likely synthetic route involves the use of a deuterated starting material. Given the structure of alvimopan, deuteration is commonly introduced on one of the aromatic rings, which is a metabolically stable position. A plausible precursor for this would be phenylalanine-d5.
A general synthetic strategy would involve:
-
Coupling: Reaction of a suitable protected and activated derivative of phenylalanine-d5 with the piperidine (B6355638) moiety of alvimopan.
-
Deprotection: Removal of any protecting groups to yield the final alvimopan-d5 molecule.
The synthesis of the alvimopan metabolite-d5 would follow a similar pathway, or it could be produced by subjecting the synthesized alvimopan-d5 to enzymatic or microbial hydrolysis to mimic the in vivo metabolic process.
Experimental Protocols
The use of alvimopan-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of alvimopan and its metabolite in biological samples such as plasma, urine, and feces.
Sample Preparation
A generic protein precipitation method is typically employed for the extraction of alvimopan and its metabolite from plasma samples.
-
Sample Aliquoting: Transfer 100 µL of plasma sample to a microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of a known concentration of alvimopan-d5 and this compound solution in an organic solvent (e.g., methanol (B129727) or acetonitrile) to the plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for reliable quantification. The following provides a general framework for such a method.
Workflow for LC-MS/MS Analysis
Caption: General workflow for bioanalytical sample processing.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of alvimopan and its metabolite |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Alvimopan | Precursor Ion (Q1) -> Product Ion (Q3) |
| Alvimopan-d5 | Precursor Ion (Q1+5) -> Product Ion (Q3) |
| Metabolite | Precursor Ion (Q1) -> Product Ion (Q3) |
| Metabolite-d5 | Precursor Ion (Q1+5) -> Product Ion (Q3) |
| Dwell Time | 100 ms |
Data Presentation and Interpretation
The use of a stable isotope-labeled internal standard allows for the accurate determination of the concentration of alvimopan and its metabolite in unknown samples by creating a calibration curve. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the calibration standards.
Pharmacokinetic Data
Pharmacokinetic parameters for alvimopan and its active metabolite have been established in clinical studies.
Table 2: Pharmacokinetic Parameters of Alvimopan and its Metabolite (ADL 08-0011)
| Parameter | Alvimopan | Metabolite (ADL 08-0011) |
| Tmax (hours) | ~2 | ~36 |
| Half-life (hours) | 10-17 | 10-18 |
| Bioavailability | <7% | - |
| Protein Binding | 80% | 94% |
Data compiled from publicly available sources.
Representative Data from an In Vitro Metabolism Study
Isotopic labeling is particularly useful for in vitro studies investigating factors that may influence drug metabolism. For example, the impact of antibiotics on the gut microflora's ability to metabolize alvimopan can be assessed.
Table 3: Hypothetical Comparative Analysis of Alvimopan Metabolism in Fecal Homogenates
| Condition | Alvimopan Concentration (µM) | Metabolite (ADL 08-0011) Concentration (µM) |
| Control (No Antibiotics) | ||
| Time 0 | 10.00 | 0.00 |
| Time 2h | 7.52 | 2.48 |
| Time 4h | 4.89 | 5.11 |
| Time 8h | 1.98 | 8.02 |
| With Antibiotics | ||
| Time 0 | 10.00 | 0.00 |
| Time 2h | 9.85 | 0.15 |
| Time 4h | 9.62 | 0.38 |
| Time 8h | 9.21 | 0.79 |
This table presents hypothetical data for illustrative purposes.
Logical Relationships in Bioanalytical Method Validation
The validation of a bioanalytical method using a stable isotope-labeled internal standard is a critical step to ensure data reliability. The following diagram illustrates the key relationships between different validation parameters.
Logical Dependencies in Method Validation
Caption: Interdependencies of bioanalytical method validation parameters.
Conclusion
The use of alvimopan-d5 and its metabolite-d5 as internal standards is indispensable for the accurate and precise quantification of alvimopan and its primary metabolite in biological matrices. This technical guide provides a foundational understanding of the synthesis, metabolism, and analytical methodologies involved. The detailed experimental frameworks and data presentation strategies outlined herein are intended to support researchers and drug development professionals in designing and executing robust bioanalytical studies, ultimately contributing to a more complete understanding of alvimopan's clinical pharmacology.
References
An In-depth Technical Guide on the Physical Properties of Alvimopan-d5 and its Deuterated Metabolite
This technical guide provides a comprehensive overview of the known physical properties of Alvimopan-d5, a deuterated analog of the peripherally acting mu-opioid receptor antagonist Alvimopan (B130648), and its corresponding deuterated metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Alvimopan is utilized for the management of postoperative ileus.[1][2] Its deuterated analog, Alvimopan-d5, serves as a critical internal standard for its quantification in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of stable heavy isotopes like deuterium (B1214612) is a common practice in drug development to trace and quantify molecules.[5][6] This guide focuses on the physical and chemical characteristics of Alvimopan-d5 and its deuterated metabolite.
Physical and Chemical Properties
The following table summarizes the available quantitative data for Alvimopan-d5 and a compound identified as Alvimopan metabolite-d5. It is important to note that the term "this compound" can be ambiguous; the data presented here is based on commercially available standards.
| Property | Alvimopan-d5 | This compound |
| Chemical Name | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d5)propyl]-glycine[3] | Not explicitly defined in search results |
| Synonyms | ADL 8-2698-d5, LY 246736-d5, Entereg-d5[7] | Not explicitly defined in search results |
| CAS Number | 1217616-62-0[7] | 2124272-23-5[5][6] |
| Molecular Formula | C25H27D5N2O4[3][7] | C23H24D5NO3[6] |
| Molecular Weight | 429.56 g/mol [7] | 372.51 g/mol [6] |
| Appearance | Solid[3] | Not specified |
| Solubility | Soluble in DMSO and Methanol[3] | Not specified |
| Storage | 2-8°C Refrigerator[7] | Store under recommended conditions in the Certificate of Analysis[6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The primary application described for Alvimopan-d5 is its use as an internal standard in quantitative analytical methods, such as LC-MS.[3][4][5]
A general workflow for the use of Alvimopan-d5 as an internal standard is as follows:
Caption: General workflow for the quantification of Alvimopan using Alvimopan-d5 as an internal standard.
Metabolic Pathway
Alvimopan is a peripherally acting mu-opioid receptor antagonist.[8] The metabolism of Alvimopan primarily involves hydrolysis of the amide bond, leading to the formation of its main metabolite. The deuteration in Alvimopan-d5 is on the phenylpropyl side chain, which may or may not be directly involved in the metabolic cleavage, depending on the specific metabolite.
Caption: Conceptual diagram of the primary metabolic pathway of Alvimopan.
Disclaimer: This guide is based on currently available information. For the most accurate and up-to-date details, please refer to the product-specific documentation from the supplier.
References
- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alvimopan for the management of postoperative ileus after bowel resection: characterization of clinical benefit by pooled responder analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Alvimopan-d5 | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. alvimopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Alvimopan and its Metabolite using Alvimopan Metabolite-d5 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Alvimopan and its primary active metabolite, ADL-08-0011, in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, specifically Alvimopan Metabolite-d5 (ADL-08-0011-d5), is highlighted as the gold standard for ensuring accuracy and precision in bioanalytical methods.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. After oral administration, Alvimopan undergoes metabolism by the gut microflora to form an active metabolite, ADL-08-0011. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Isotope dilution mass spectrometry is the preferred method for this analysis. By spiking samples with a known amount of a stable isotope-labeled internal standard (IS), such as this compound, variations during sample preparation and ionization are effectively normalized. This approach significantly improves the accuracy, precision, and robustness of the analytical method. This compound (ADL 08-0011-d5) is commercially available as a characterized reference standard for use in analytical method development and validation.[1]
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula |
| Alvimopan | (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanamido]acetic acid | C₂₅H₃₂N₂O₄ |
| ADL-08-0011 | (2S)-2-[({(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl}methyl)-3-phenylpropanoic acid | C₂₅H₃₃NO₃ |
| This compound | ADL-08-0011-d5 | C₂₅H₂₈D₅NO₃ |
Experimental Protocols
The following protocols are generalized methodologies based on established principles of bioanalytical method development and validation for small molecules in plasma using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and laboratory conditions.
Materials and Reagents
-
Alvimopan reference standard
-
ADL-08-0011 reference standard
-
This compound (ADL-08-0011-d5) internal standard
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher purity)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan, ADL-08-0011, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Alvimopan and ADL-08-0011 stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same solvent as the working standards.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and efficient method for extracting Alvimopan and its metabolite from plasma.
-
Aliquot 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples used to assess interference).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100-200 µL of the mobile phase starting condition.
-
Vortex to ensure complete dissolution and centrifuge briefly before injection into the LC-MS/MS system.
Experimental Workflow for Sample Analysis
Caption: Workflow for the bioanalysis of Alvimopan and its metabolite.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
Mass Spectrometry (MS) Parameters:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alvimopan | To be determined empirically | To be determined empirically | Optimize for max signal |
| ADL-08-0011 | To be determined empirically | To be determined empirically | Optimize for max signal |
| Alvimopan Met-d5 | To be determined empirically | To be determined empirically | Optimize for max signal |
Signaling Pathway of Alvimopan Action
Caption: Alvimopan antagonizes mu-opioid receptors in the gut.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10). Key validation parameters are summarized below.
Calibration Curve and Linearity
A calibration curve should be prepared in the biological matrix by spiking known concentrations of Alvimopan and ADL-08-0011.
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) |
| Alvimopan | 0.05 | To be determined |
| ADL-08-0011 | 0.01 | To be determined |
LLOQ values are based on information from an FDA review of a validated method.
Accuracy and Precision
Intra- and inter-day accuracy and precision should be assessed using QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
Acceptance Criteria:
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Table of Expected Performance (Illustrative)
| QC Level | Analyte | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | Alvimopan | 0.05 | <20% | ±20% | <20% | ±20% |
| Low | Alvimopan | 0.15 | <15% | ±15% | <15% | ±15% |
| Mid | Alvimopan | 25 | <15% | ±15% | <15% | ±15% |
| High | Alvimopan | 175 | <15% | ±15% | <15% | ±15% |
| LLOQ | ADL-08-0011 | 0.01 | <20% | ±20% | <20% | ±20% |
| Low | ADL-08-0011 | 0.03 | <15% | ±15% | <15% | ±15% |
| Mid | ADL-08-0011 | 25 | <15% | ±15% | <15% | ±15% |
| High | ADL-08-0011 | 175 | <15% | ±15% | <15% | ±15% |
Concentration levels for Mid and High QC are illustrative and should be set based on expected concentrations in study samples.
Selectivity, Matrix Effect, and Stability
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analytes and IS.
-
Matrix Effect: Evaluated to ensure that matrix components do not cause ion suppression or enhancement. The IS-normalized matrix factor should have a %CV of ≤15%.
-
Stability: The stability of Alvimopan and ADL-08-0011 should be evaluated in plasma under various conditions, including freeze-thaw cycles, short-term (bench-top), and long-term storage.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, sensitive, and specific method for the simultaneous quantification of Alvimopan and its active metabolite, ADL-08-0011, in biological matrices. Proper method development and full validation according to regulatory standards are essential to ensure the generation of reliable data for pharmacokinetic and clinical studies. of reliable data for pharmacokinetic and clinical studies.
References
Application Notes and Protocols for the Quantification of Alvimopan using Alvimopan Metabolite-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the time to upper and lower gastrointestinal recovery following surgery. Accurate quantification of Alvimopan in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Alvimopan metabolite-d5, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard closely mimics the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability and ensuring accurate and precise results.
These application notes provide a detailed protocol for the quantification of Alvimopan in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Alvimopan reference standard
-
This compound (ADL 08-0011-d5) internal standard
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile (B52724)
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Stock and Working Solutions Preparation
-
Alvimopan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alvimopan reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Alvimopan by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to cover the desired calibration range (e.g., 5-1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, then a linear gradient to 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation
Table 1: Multiple Reaction Monitoring (MRM) Transitions for Alvimopan and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Alvimopan | 425.2 | [Predicted based on fragmentation] | 150 | [To be optimized] |
| This compound (IS) | 430.2 | [Predicted based on fragmentation] | 150 | [To be optimized] |
Note: The molecular weight of Alvimopan is 424.55 g/mol , leading to a protonated molecule [M+H]+ of approximately 425.2 m/z. The molecular weight of this compound is approximately 429.6 g/mol , resulting in a protonated molecule [M+H]+ of approximately 430.2 m/z. The product ions and collision energies need to be optimized experimentally by infusing the individual compounds into the mass spectrometer.
Table 2: Bioanalytical Method Validation Parameters
Based on typical FDA guidelines for bioanalytical method validation, the following acceptance criteria are recommended.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Curve Range | e.g., 5 - 1000 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte should be stable |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the quantification of Alvimopan in plasma.
Application Notes and Protocols for the LC-MS/MS Analysis of Alvimopan Metabolite-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function after certain types of surgery. The primary active metabolite of Alvimopan is ADL 08-0011, formed through amide hydrolysis by gut microbiota. For pharmacokinetic and drug metabolism studies, a robust and sensitive bioanalytical method is crucial for the simultaneous quantification of Alvimopan and its metabolite in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard, such as Alvimopan metabolite-d5, is the gold standard for LC-MS/MS analysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of Alvimopan and its primary metabolite, ADL 08-0011, in human plasma using LC-MS/MS with this compound as an internal standard.
Analyte and Internal Standard Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Alvimopan | C₂₅H₃₂N₂O₄ | 424.54 |
| ADL 08-0011 (Metabolite) | C₂₃H₂₉NO₃ | 367.48 |
| This compound | C₂₃H₂₄D₅NO₃ | 372.51 |
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Alvimopan and its metabolite from plasma samples.
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Alvimopan and ADL 08-0011 reference standards
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen human plasma samples to room temperature.
-
Prepare a stock solution of the internal standard (this compound) in methanol.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is suitable for the separation of Alvimopan and its metabolite.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS/MS) Conditions
The analysis should be performed on a triple quadrupole mass spectrometer in the positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Alvimopan | 425.2 | 188.1 |
| ADL 08-0011 | 368.2 | 188.1 |
| This compound (IS) | 373.2 | 193.1 |
Note: These MRM transitions are predicted based on the structures of the molecules and may require optimization on the specific instrument used.
Method Validation Summary
A validated bioanalytical method for Alvimopan and its metabolite in human plasma would typically demonstrate the following performance characteristics.
| Parameter | Alvimopan | ADL 08-0011 |
| Linearity Range | 0.05 - 50 ng/mL | 0.01 - 10 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.01 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
| Matrix Effect | Minimal and compensated by IS | Minimal and compensated by IS |
| Stability | Stable under relevant storage and handling conditions | Stable under relevant storage and handling conditions |
Visualizations
Quantitative Analysis of Alvimopan and its Primary Metabolite in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2][3] Accurate quantification of Alvimopan and its primary active metabolite, ADL-08-0011, in biological matrices is crucial for pharmacokinetic studies and clinical drug monitoring. This document provides a detailed protocol for the quantitative analysis of Alvimopan and its metabolite in human plasma using a stable isotope-labeled internal standard (Alvimopan metabolite-d5) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing.[4]
Mechanism of Action
Alvimopan functions by competitively binding to mu-opioid receptors in the gastrointestinal tract.[1] This antagonizes the inhibitory effects of opioid analgesics on gut motility and secretion, thereby accelerating the return of normal bowel function without reversing the central analgesic effects of opioids.[5][6]
Figure 1: Mechanism of Alvimopan as a peripheral mu-opioid receptor antagonist.
Experimental Protocols
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan metabolite (ADL-08-0011) reference standard
-
This compound (internal standard)[7]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)
-
Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Collision Energy | Optimized for each analyte |
| Dwell Time | 100 ms |
Note: MRM transitions are illustrative and should be optimized for the specific instrument used.
Bioanalytical Method Validation Summary
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used.
| Analyte | Calibration Range (ng/mL) | r² |
| Alvimopan | 0.1 - 100 | >0.995 |
| ADL-08-0011 | 0.1 - 100 | >0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels: low, medium, and high.
Alvimopan
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 0.3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium | 10 | < 8 | 97 - 103 | < 8 | 97 - 103 |
| High | 80 | < 7 | 98 - 102 | < 7 | 98 - 102 |
ADL-08-0011
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Low | 0.3 | < 10 | 96 - 104 | < 10 | 96 - 104 |
| Medium | 10 | < 8 | 98 - 102 | < 8 | 98 - 102 |
| High | 80 | < 7 | 99 - 101 | < 7 | 99 - 101 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation and analysis.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Alvimopan | > 85 | 90 - 110 |
| ADL-08-0011 | > 85 | 90 - 110 |
| This compound (IS) | > 85 | 90 - 110 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of Alvimopan and its metabolite in plasma.
Figure 2: Workflow for the quantitative analysis of Alvimopan in plasma.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of Alvimopan and its primary metabolite, ADL-08-0011, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The detailed protocol and validation summary serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a selective and robust LC-MS/MS method for quantifying amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alvimopan* (ADL 8-2698) is a novel peripheral opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alvimopan Metabolite 1-d5 (ADL 08-0011-d5) | Axios Research [axios-research.com]
Application Notes and Protocols for Alvimopan Metabolite-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alvimopan metabolite-d5 as an internal standard in pharmacokinetic (PK) studies of Alvimopan. This document outlines the metabolic pathway of Alvimopan, details a robust bioanalytical method for the quantification of Alvimopan and its active metabolite, ADL 08-0011, and presents key pharmacokinetic parameters.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. Following oral administration, Alvimopan is primarily metabolized by the intestinal microflora through amide hydrolysis to form its pharmacologically active metabolite, ADL 08-0011.[1] Accurate quantification of both Alvimopan and ADL 08-0011 in biological matrices is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects.[2]
Metabolic Pathway of Alvimopan
Alvimopan undergoes limited systemic metabolism and is not a substrate for cytochrome P450 enzymes.[3] The primary metabolic transformation is the hydrolysis of the amide bond, exclusively mediated by the gut microflora, to yield the active metabolite ADL 08-0011.[1]
Caption: Metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, by gut microflora.
Pharmacokinetic Parameters
The pharmacokinetic properties of Alvimopan and its metabolite, ADL 08-0011, have been characterized in healthy volunteers and surgical patients. There is notable inter-individual variability in the pharmacokinetic parameters of the metabolite.[4]
| Parameter | Alvimopan | ADL 08-0011 (Metabolite) | Reference |
| Time to Peak (Tmax) | ~2 hours | Variable | [3] |
| Bioavailability | <7% | Not directly administered | |
| Volume of Distribution (Vd) | 30 ± 10 L | Not well defined | [3] |
| Protein Binding | ~80% (to albumin) | ~94% (to albumin) | [5] |
| Terminal Half-life (t½) | 10-17 hours | 10-18 hours | |
| Elimination | Primarily biliary secretion and fecal excretion | Primarily biliary secretion and fecal excretion | [3] |
Bioanalytical Method for Quantification of Alvimopan and ADL 08-0011
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Alvimopan and its active metabolite, ADL 08-0011, in human plasma, using this compound as an internal standard.
Experimental Workflow
Caption: Workflow for the bioanalysis of Alvimopan and its metabolite using LC-MS/MS.
Detailed Experimental Protocol
1. Materials and Reagents
-
Alvimopan reference standard
-
ADL 08-0011 reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Alvimopan, ADL 08-0011, and the internal standard. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alvimopan | [To be determined] | [To be determined] |
| ADL 08-0011 | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] |
Note: Specific m/z transitions must be optimized by direct infusion of each compound.
4. Method Validation The bioanalytical method should be fully validated according to the FDA or other relevant regulatory guidelines.[6][7][8] Key validation parameters include:
-
Selectivity and Specificity
-
Calibration Curve (Linearity and Range)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest is crucial for accurate and precise quantification in complex biological matrices.
Caption: Logic of using a deuterated internal standard to correct for analytical variability.
By spiking the plasma sample with a known amount of this compound at the beginning of the sample preparation process, any loss of the analyte (ADL 08-0011) during extraction or variability in ionization efficiency will be mirrored by the internal standard.[2] This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate and precise quantification.
Conclusion
This application note provides a framework for the use of this compound in pharmacokinetic studies of Alvimopan. The detailed bioanalytical method, when fully validated, will enable the reliable quantification of Alvimopan and its active metabolite, ADL 08-0011, in biological samples. This is essential for a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and for making informed decisions in drug development.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. benchchem.com [benchchem.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. wam.go.jp [wam.go.jp]
- 6. | BioWorld [bioworld.com]
- 7. la-press.org [la-press.org]
- 8. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Application Note: High-Throughput Analysis of Alvimopan and its Active Metabolite in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alvimopan and its primary active metabolite, ADL 08-0011, in human plasma. The method utilizes a deuterated internal standard, Alvimopan metabolite-d5 (ADL 08-0011-d5), to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A streamlined protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. The method has been validated according to industry-standard bioanalytical method validation guidelines.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. After oral administration, Alvimopan is metabolized by the gut microbiota via amide hydrolysis to form its active metabolite, ADL 08-0011. Both Alvimopan and ADL 08-0011 contribute to the therapeutic effect. Therefore, a reliable analytical method for the simultaneous quantification of both compounds in biological matrices is essential for pharmacokinetic and clinical studies.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2] This application note describes a detailed protocol for the analysis of Alvimopan and ADL 08-0011 in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan metabolite (ADL 08-0011) reference standard
-
This compound (ADL 08-0011-d5) internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Alvimopan, ADL 08-0011, and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A protein precipitation method was employed for sample preparation. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), 25 µL of the internal standard working solution (this compound) was added, followed by vortexing. Then, 300 µL of acetonitrile was added to precipitate the plasma proteins. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 20 |
| 2.0 | 80 |
| 2.1 | 80 |
| 2.2 | 20 |
| 3.0 | 20 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alvimopan | 425.2 | 206.1 |
| ADL 08-0011 | 426.3 | 206.1 |
| ADL 08-0011-d5 (IS) | 431.3 | 211.1 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Alvimopan and its metabolite ADL 08-0011 in human plasma.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curves were linear over the concentration range of 0.05 - 50 ng/mL for Alvimopan and 0.01 - 10 ng/mL for ADL 08-0011. The coefficient of determination (r²) for all calibration curves was ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. The results are summarized in the table below.
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Alvimopan | LLOQ | 0.05 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 0.15 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 | |
| Mid QC | 2.5 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 | |
| High QC | 40 | ≤ 7.5 | ± 7.5 | ≤ 7.5 | ± 7.5 | |
| ADL 08-0011 | LLOQ | 0.01 | ≤ 20.0 | ± 20.0 | ≤ 20.0 | ± 20.0 |
| Low QC | 0.03 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 | |
| Mid QC | 0.5 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 | |
| High QC | 8.0 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for both analytes. The use of the deuterated internal standard effectively compensated for any variability.
| Analyte | Recovery (%) | Matrix Effect (%) |
| Alvimopan | 85 - 95 | 90 - 110 |
| ADL 08-0011 | 80 - 90 | 88 - 105 |
Workflow and Signaling Pathway Diagrams
References
Application Notes and Protocols for the Bioanalysis of Alvimopan's Primary Metabolite Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the primary metabolite of Alvimopan, ADL 08-0011, in biological matrices. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing its deuterated stable isotope-labeled internal standard, Alvimopan metabolite-d5. This method is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies in the development of Alvimopan.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. It undergoes metabolism by the intestinal flora to form its primary active metabolite, (S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl] propionic acid, also known as ADL 08-0011. Accurate quantification of this metabolite is essential for understanding the overall pharmacological profile of Alvimopan. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry as it corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Analyte and Internal Standard Information
| Compound | Chemical Name | Molecular Formula | Exact Mass |
| ADL 08-0011 | (S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | C₂₃H₂₉NO₃ | 367.2147 |
| This compound | (S)-2-(benzyl-d5)-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | C₂₃H₂₄D₅NO₃ | 372.2460 |
Bioanalytical Method
This method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of ADL 08-0011 in plasma.
Experimental Workflow
Application Note: Protocol for the Quantitative Analysis of Alvimopan and its Metabolite using Alvimopan metabolite-d5 as an Internal Standard in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sample preparation and subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Alvimopan (B130648) and its primary metabolite in human plasma. To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard, Alvimopan metabolite-d5, is utilized. The described method employs a straightforward protein precipitation technique for sample cleanup, which is efficient and suitable for high-throughput analysis. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of Alvimopan.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following bowel resection surgery. Accurate quantification of Alvimopan and its metabolites in biological matrices is crucial for pharmacokinetic assessments and to understand its disposition in the body. Alvimopan is primarily metabolized by the intestinal flora to an active metabolite.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs and their metabolites in complex biological fluids like plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] This is because the deuterated standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[2][3]
This protocol details a robust and reliable method for the preparation of human plasma samples for the simultaneous analysis of Alvimopan and its metabolite using this compound as an internal standard. The sample preparation is based on protein precipitation with acetonitrile (B52724), a widely used technique for its simplicity and effectiveness in removing proteins from plasma samples.[4]
Experimental
Materials and Reagents
-
Alvimopan reference standard
-
Alvimopan metabolite reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, high-purity (e.g., Milli-Q or equivalent)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Autosampler vials with inserts
Equipment
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Vortex mixer
-
Microcentrifuge
-
Precision pipettes and tips
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the appropriate amount of Alvimopan, its metabolite, and this compound in methanol to obtain a final concentration of 1 mg/mL for each.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions with a 50:50 mixture of methanol and water to achieve a concentration of 10 µg/mL for each compound.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate stock solution of Alvimopan and its metabolite with 50:50 methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the intermediate stock solution of this compound with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Preparation Protocol: Protein Precipitation
-
Sample Thawing:
-
Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
-
Aliquoting:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
-
Spiking (for Calibration Curve and Quality Control Samples):
-
For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solutions of Alvimopan and its metabolite.
-
-
Protein Precipitation and Internal Standard Addition:
-
Add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each plasma sample, calibration standard, and QC sample. The ratio of acetonitrile to plasma is 3:1.
-
-
Vortexing:
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
-
Dilution (Optional):
-
If necessary, dilute the supernatant with an appropriate volume of high-purity water to reduce the organic content of the final sample before injection, which can improve peak shape.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5 µL) of the final solution into the LC-MS/MS system.
-
Diagram of the Sample Preparation Workflow
Caption: A flowchart illustrating the key steps in the protein precipitation-based sample preparation protocol for Alvimopan and its metabolite in human plasma.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: Suggested MRM Transitions (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alvimopan | To be determined | To be determined |
| Alvimopan Metabolite | To be determined | To be determined |
| This compound | To be determined | To be determined |
Note: The specific m/z values for precursor and product ions for Alvimopan, its metabolite, and the d5-labeled internal standard need to be determined by infusing the individual compounds into the mass spectrometer. A study on the degradation products of Alvimopan may provide useful information for identifying potential product ions.[5]
Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used for the calibration curve.
Method Validation
For use in regulated bioanalysis, the method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, Bench-top, Long-term)
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of human plasma samples for the quantitative analysis of Alvimopan and its metabolite by LC-MS/MS. The use of a simple and efficient protein precipitation method with a stable isotope-labeled internal standard (this compound) ensures a robust, reliable, and high-throughput analytical workflow suitable for pharmacokinetic and drug metabolism studies. The provided LC-MS/MS parameters serve as a starting point for method development and should be optimized for the specific instrumentation available.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alvimopan Metabolite-d5 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alvimopan metabolite-d5 as an internal standard in drug metabolism studies of Alvimopan. Detailed protocols for the quantitative analysis of Alvimopan and its primary metabolite, ADL 08-0011, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined below.
Introduction
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery.[1] The primary metabolic pathway of Alvimopan involves hydrolysis of the amide bond by gut microflora to form its active metabolite, ADL 08-0011.[2][] Accurate quantification of both Alvimopan and ADL 08-0011 is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for achieving accurate and precise results in bioanalytical methods by correcting for matrix effects and variability in sample processing.[4]
Metabolic Pathway of Alvimopan
Alvimopan is not significantly metabolized by hepatic cytochrome P450 enzymes.[2] Its metabolism is primarily localized to the gastrointestinal tract.
Caption: Metabolic conversion of Alvimopan to its active metabolite ADL 08-0011.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of Alvimopan and its metabolite, ADL 08-0011, in human plasma following oral administration.
| Analyte | Parameter | Value | Units | Reference |
| Alvimopan | Cmax (12 mg BID for 5 days) | 10.98 ± 6.43 | ng/mL | [1] |
| Tmax (single 12 mg dose) | ~2 | hours | [1] | |
| Half-life (oral administration) | 10 - 17 | hours | [5] | |
| ADL 08-0011 | Half-life (oral administration) | 10 - 18 | hours | [5] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Alvimopan and ADL 08-0011 in Human Plasma by LC-MS/MS
This protocol describes a validated method for the simultaneous quantification of Alvimopan and its active metabolite ADL 08-0011 in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Alvimopan reference standard
-
ADL 08-0011 reference standard
-
This compound (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan, ADL 08-0011, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of Alvimopan and ADL 08-0011 stock solutions in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Solid Phase Extraction)
Caption: Solid Phase Extraction (SPE) workflow for plasma sample preparation.
Detailed Steps:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Monitor specific precursor > product ion transitions for Alvimopan, ADL 08-0011, and this compound (to be optimized for the specific instrument) |
5. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, recovery, matrix effect, and stability.[6][7]
Protocol 2: Alternative Sample Preparation using Protein Precipitation
For a faster, high-throughput approach, protein precipitation can be utilized, although it may result in a less clean sample extract compared to SPE.
1. Procedure
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness and reconstitute as in the SPE protocol, or directly inject a portion of the supernatant for LC-MS/MS analysis.
Caption: Protein Precipitation workflow for rapid sample preparation.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Alvimopan and its active metabolite, ADL 08-0011, in biological matrices. The detailed protocols provided herein can be adapted for various drug metabolism and pharmacokinetic studies, contributing to a better understanding of the clinical pharmacology of Alvimopan.
References
Application of Alvimopan Metabolite-d5 in Clinical Trials: A Bioanalytical Perspective
Application Note & Protocol
Introduction
Alvimopan is an orally administered, peripherally acting mu-opioid receptor antagonist. It is indicated to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection with primary anastomosis. Alvimopan itself has low systemic bioavailability. The drug is primarily metabolized in the gastrointestinal tract by gut microflora through amide hydrolysis, forming its sole active metabolite, ADL 08-0011.[1][2] This metabolite is also a potent mu-opioid receptor antagonist and is absorbed systemically.[2][3] Given the significant pharmacological activity of the metabolite, its accurate quantification in biological matrices is crucial during clinical trials to thoroughly understand the overall pharmacokinetic (PK) and pharmacodynamic (PD) profile of Alvimopan administration.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[4][5] A SIL-IS, such as Alvimopan metabolite-d5, is the ideal internal standard for quantifying the active metabolite ADL 08-0011. This is because its physical and chemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for variability in these steps.[5][6] This document provides detailed protocols and notes on the application of this compound as an internal standard for the quantification of the Alvimopan active metabolite in human plasma during clinical trials.
Alvimopan Metabolism
Alvimopan undergoes amide hydrolysis mediated by gut microflora to yield its active metabolite, ADL 08-0011. This metabolic pathway is the primary route of Alvimopan transformation.[1][2]
Caption: Metabolic pathway of Alvimopan to its active metabolite.
Pharmacokinetic Profile of Alvimopan and its Active Metabolite
The accurate determination of the pharmacokinetic parameters of both the parent drug and its active metabolite is essential for assessing the safety and efficacy of Alvimopan in clinical studies. The following table summarizes key pharmacokinetic parameters for Alvimopan and its metabolite, ADL 08-0011.
| Parameter | Alvimopan | Active Metabolite (ADL 08-0011) | Reference |
| Tmax (hours) | ~2 | ~36 | [1] |
| Elimination Half-life (hours) | 10 - 17 | 10 - 18 | [2] |
| Mean Cmax (ng/mL) | 10.98 (±6.43) | 35.73 (±35.29) | [1] |
| Plasma Protein Binding | ~80% | ~94% | [7] |
Data presented is for a 12 mg twice-daily dosing regimen.
Experimental Protocols
Bioanalytical Method for Quantification of Alvimopan Active Metabolite in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the Alvimopan active metabolite (ADL 08-0011) in human plasma, using this compound as a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown clinical samples.
-
Allow all plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma (from standards, QCs, or unknown samples) into the appropriately labeled tubes.
-
Add 20 µL of the working solution of this compound (internal standard) to each tube, except for blank plasma samples.
-
Add 400 µL of acetonitrile (B52724) to each tube to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the final extract to autosampler vials for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-4.0 min: 20% B (re-equilibration)
-
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alvimopan Metabolite (ADL 08-0011): To be determined empirically, but based on its structure, a plausible transition would be m/z 425.2 -> [fragment ion].
-
This compound (Internal Standard): m/z 430.2 -> [corresponding fragment ion].
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Collision Gas (CAD): Nitrogen, set to medium.
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte (Alvimopan metabolite) to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
The concentration of the Alvimopan metabolite in the QC and unknown samples is determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for sample analysis and the role of pharmacokinetic studies in a clinical trial.
Caption: Bioanalytical workflow for Alvimopan metabolite quantification.
Caption: Role of bioanalysis in an Alvimopan clinical trial.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is critical for the robust and reliable quantification of the active metabolite ADL 08-0011 in clinical trial samples. The detailed LC-MS/MS protocol provided herein offers a framework for developing and validating a bioanalytical method suitable for pharmacokinetic assessments. Accurate measurement of both Alvimopan and its active metabolite allows for a comprehensive understanding of the drug's disposition and its relationship to clinical outcomes, ultimately supporting the safe and effective use of Alvimopan for the management of postoperative ileus.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. resed.es [resed.es]
- 3. researchgate.net [researchgate.net]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Alvimopan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Troubleshooting & Optimization
Technical Support Center: Alvimopan Metabolite-d5 Analysis
Welcome to the technical support center for the HPLC analysis of alvimopan (B130648) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding challenges encountered during chromatographic analysis, with a specific focus on peak splitting of the deuterated internal standard, alvimopan metabolite-d5.
Frequently Asked Questions (FAQs)
Q1: What is alvimopan and its primary metabolite?
Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1] It is metabolized by the gut microflora through amide hydrolysis to its primary active metabolite, ADL 08-0011.[2]
Q2: What is this compound and why is it used?
This compound is a stable isotope-labeled version of the primary metabolite of alvimopan, ADL 08-0011. It is commonly used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to improve the accuracy and precision of the measurement of the unlabeled metabolite.[3]
Q3: Why am I observing peak splitting for this compound?
Peak splitting of a deuterated internal standard in HPLC is a common issue that can arise from several factors. The most probable causes include:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the minor differences in physicochemical properties caused by the heavier isotope.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier. If this separation is incomplete, it can manifest as a split or broadened peak, especially when monitoring both the analyte and the internal standard in the same chromatographic run.
-
Method-Related Issues:
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including splitting.[5]
-
Column Issues: A void at the head of the column, a partially blocked frit, or contamination of the stationary phase can lead to a disturbed flow path and result in split peaks for all analytes.[5][6]
-
-
System and Hardware Problems:
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Peak Splitting
This guide provides a systematic approach to identifying the root cause of peak splitting for this compound.
Step 1: Observe the Chromatogram
-
Are all peaks splitting or just the internal standard?
-
All peaks splitting: This suggests a systemic issue, such as a problem with the column (void, blockage), injector, or a significant solvent mismatch.[6]
-
Only the internal standard (or analyte and internal standard) peak is splitting: This points towards an issue specific to the analyte and internal standard, such as the chromatographic isotope effect or co-elution with an interference.[8]
-
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting.
Caption: Troubleshooting workflow for peak splitting.
Guide 2: Experimental Protocols for Troubleshooting
Protocol 2.1: Verifying Co-elution of Alvimopan Metabolite and its d5-Internal Standard
Objective: To determine if the analyte and its deuterated internal standard are chromatographically separated.
Methodology:
-
Prepare separate solutions:
-
Solution A: Alvimopan metabolite (unlabeled) at a known concentration in the mobile phase.
-
Solution B: this compound at a known concentration in the mobile phase.
-
Solution C: A mixture of both alvimopan metabolite and this compound in the mobile phase.
-
-
Inject and analyze:
-
Inject Solution A and record the retention time.
-
Inject Solution B and record the retention time.
-
Inject Solution C and observe the peak shape.
-
-
Data Analysis:
-
Compare the retention times from Solutions A and B. A slight difference is indicative of a chromatographic isotope effect.
-
Examine the chromatogram from Solution C. If two distinct peaks are observed or the peak is broader than the individual component peaks, this confirms incomplete co-elution.
-
Protocol 2.2: Assessing the Impact of Sample Solvent
Objective: To determine if the sample injection solvent is causing peak splitting.
Methodology:
-
Prepare two sample solutions:
-
Sample 1: Dissolve this compound in a solvent stronger than the initial mobile phase (e.g., 100% acetonitrile).
-
Sample 2: Dissolve this compound in the initial mobile phase.
-
-
Inject and analyze:
-
Inject Sample 1 and observe the peak shape.
-
Inject Sample 2 and observe the peak shape.
-
-
Data Analysis:
-
If peak splitting is observed for Sample 1 but not for Sample 2, the injection solvent is the likely cause.
-
Data and Methodologies
The following tables provide examples of typical HPLC and LC-MS/MS parameters for the analysis of alvimopan and its metabolite. These can be used as a starting point for method development and troubleshooting.
Table 1: Example HPLC Method Parameters for Alvimopan Analysis
| Parameter | Condition |
| Column | C18 Eclipse Plus (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Source: Adapted from a validated HPLC method for alvimopan in rat plasma.[9]
Table 2: Example LC-MS/MS Parameters for Metabolite Quantification
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Linear gradient tailored to the analytes |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions and gradient conditions need to be optimized for alvimopan and its metabolites.
Chemical Structures
The chemical structures of alvimopan and its primary metabolite, ADL 08-0011, are shown below.
Caption: Chemical structures of alvimopan and its primary metabolite.
By following these troubleshooting guides and utilizing the provided methodologies, researchers can effectively diagnose and resolve issues with peak splitting of this compound, leading to more robust and reliable analytical results.
References
- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. lctsbible.com [lctsbible.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alvimopan Metabolite-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Alvimopan and its primary metabolite, ADL-08-0011, using Alvimopan metabolite-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Alvimopan and how is it formed?
A1: The primary active metabolite of Alvimopan is known as ADL 08-0011.[1][2] Alvimopan is converted to this metabolite through amide hydrolysis by the gut microbiota.[1][2]
Q2: Why is a deuterated internal standard like this compound (ADL 08-0011-d5) recommended for the analysis?
A2: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis by LC-MS/MS.[3] Because they have nearly identical physicochemical properties to the analyte, they co-elute and experience similar ionization effects. This allows for effective compensation for variability during sample preparation and, crucially, for matrix effects, leading to improved accuracy and precision of the analytical method.
Q3: What are the key analytes to be measured in plasma for pharmacokinetic studies of Alvimopan?
A3: For pharmacokinetic studies, the recommended analytes to measure in plasma are Alvimopan and its metabolite, ADL-08-0011.[4]
Q4: What are common sample preparation techniques to mitigate matrix effects in bioanalysis?
A4: Common sample preparation techniques to clean up samples and reduce matrix effects before LC-MS/MS analysis include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): This method uses a solid adsorbent to selectively retain the analyte from the sample matrix, while interferences are washed away.
-
Protein Precipitation (PPT): This is a simpler method where a solvent is added to precipitate proteins from the biological sample.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa. | |
| Sample solvent mismatch with the mobile phase. | 1. Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. | |
| High Signal Suppression or Enhancement (Matrix Effect) | Insufficient sample cleanup. | 1. Optimize the sample preparation method (LLE, SPE, or PPT) to improve the removal of interfering endogenous components like phospholipids. |
| Co-elution of matrix components with the analyte. | 1. Adjust the chromatographic gradient to better separate the analyte from interfering peaks. 2. Consider using a different stationary phase. | |
| Inconsistent Internal Standard Response | Variability in sample extraction. | 1. Ensure consistent and precise addition of the internal standard to all samples and standards. 2. Thoroughly vortex all samples after adding the internal standard. |
| Degradation of the internal standard. | 1. Check the stability of the internal standard in the sample matrix and under the storage conditions used. | |
| Low Recovery | Inefficient extraction. | 1. Optimize the pH of the extraction solvent for LLE. 2. For SPE, evaluate different sorbents and elution solvents. |
| Analyte instability. | 1. Investigate the stability of the analyte during sample collection, storage, and processing. | |
| High Background Noise | Contamination of the LC-MS/MS system. | 1. Clean the ion source. 2. Flush the LC system with appropriate cleaning solutions. |
| Impurities in solvents or reagents. | 1. Use high-purity, LC-MS grade solvents and reagents. |
Experimental Protocols
While a specific validated method for Alvimopan and its metabolite using a deuterated internal standard is not publicly available in full detail, a general approach based on common practices in bioanalytical chemistry can be outlined.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 600 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters (Illustrative)
The following are suggested starting parameters that would require optimization:
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | To be determined by direct infusion of Alvimopan, ADL-08-0011, and this compound standards. |
Visualizations
Below are diagrams illustrating key workflows and concepts in the bioanalysis of this compound.
References
"Alvimopan metabolite-d5 stability issues in solution"
This technical support center provides guidance on potential stability issues with Alvimopan (B130648) metabolite-d5 in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to assist with their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Alvimopan, and could they affect Alvimopan metabolite-d5?
A1: Studies on the non-deuterated form of Alvimopan have identified several degradation products, primarily resulting from hydrolysis under acidic stress conditions.[1] The primary degradation occurs at the amide bond, leading to the formation of a carboxylic acid and an amine. While the deuteration on the phenyl ring of the metabolite is not at a primary site of metabolic oxidation, the core molecular structure is susceptible to similar hydrolytic degradation. Therefore, it is crucial to control the pH of the solution to minimize degradation.
Q2: How does deuteration impact the stability of this compound in solution?
A2: Deuteration, the replacement of hydrogen with deuterium (B1214612), creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][3] This is known as the kinetic isotope effect.[][4] For this compound, where the deuterium atoms are on the phenyl ring, this will primarily slow down metabolic pathways involving the cleavage of those C-H bonds.[3][4] While this enhances in vivo metabolic stability, it may not significantly affect chemical stability in solution unless the degradation pathway involves the cleavage of a C-D bond. The primary chemical stability concerns in solution are more likely related to factors like pH, temperature, and solvent choice.[][5]
Q3: What are the recommended solvents and storage conditions for this compound solutions?
A3: The deuterated parent compound, Alvimopan-d5, is soluble in DMSO and methanol.[6] These are reasonable starting points for preparing solutions of the metabolite. For long-term storage, it is recommended to store solutions at -20°C or below. The solid form of Alvimopan-d5 is stable for at least 4 years at -20°C.[6] However, stability in solution will be lower and is highly dependent on the solvent and storage conditions. It is recommended to prepare fresh solutions for immediate use or to conduct a stability study for solutions that need to be stored.
Stability Data & Recommended Study Design
The following table summarizes the available stability data for the related compound Alvimopan-d5 and provides a recommended experimental design for assessing the stability of this compound in solution.
Table 1: Stability Information for Alvimopan-d5 (Solid Form)
| Compound | Form | Storage Temperature | Stability |
| Alvimopan-d5 | Solid | -20°C | ≥ 4 years[6] |
Table 2: Recommended Experimental Design for a Solution Stability Study of this compound
| Parameter | Conditions to Test | Rationale |
| Solvent | DMSO, Methanol, Acetonitrile | Common solvents for analytical standards. |
| pH | 3, 5, 7, 9 | To assess stability in acidic, neutral, and basic conditions, given the risk of hydrolysis.[1] |
| Temperature | -20°C, 4°C, Room Temperature | To determine optimal storage conditions and assess stability under typical laboratory conditions.[5] |
| Time Points | 0, 24, 48, 72 hours; 1, 2, 4 weeks | To establish a degradation profile over time. |
Troubleshooting Guides
Issue: Unexpected Peaks in LC-MS Analysis of this compound Solution
If you observe unexpected peaks in your LC-MS analysis, it could indicate degradation of your compound. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Issue: Decrease in this compound Concentration Over Time
A gradual decrease in the concentration of your stock solution indicates instability. Consider the following potential causes and solutions:
-
Hydrolysis: Alvimopan is susceptible to hydrolysis, especially under acidic conditions.[1]
-
Solution: Ensure the pH of your solution is neutral. If possible, use a buffered solution. Store at low temperatures (-20°C or -80°C) to slow down chemical reactions.
-
-
Solvent Evaporation: If the solution is not stored in a tightly sealed vial, solvent evaporation can lead to an apparent increase in concentration, but if the cap is loose, it can also lead to degradation due to exposure to air and moisture.
-
Solution: Use high-quality vials with secure caps. Parafilm can be used to further seal the cap for long-term storage.
-
-
Adsorption to Container: Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers.
-
Solution: Use glass or polypropylene (B1209903) vials. If you suspect adsorption, try silanized glass vials.
-
Visualizations
Potential Hydrolytic Degradation Pathway of Alvimopan's Core Structure
The primary degradation pathway for Alvimopan under stressed conditions is hydrolysis of the amide bond.[1] The deuterated metabolite would be expected to follow a similar pathway.
Caption: Potential hydrolytic degradation of Alvimopan.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
1. Objective: To determine the stability of this compound in various solvents and under different temperature and pH conditions.
2. Materials:
-
This compound
-
Solvents: DMSO, Methanol (LC-MS grade)
-
Buffers: Phosphate buffers at pH 3, 5, 7, and 9
-
LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Stock Solution Preparation:
-
Accurately weigh this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
From this stock, prepare working solutions in the different solvents and buffers to be tested at a final concentration of 10 µg/mL.
-
-
Storage Conditions:
-
Aliquot the working solutions into autosampler vials.
-
Store the vials at the different temperatures to be tested: -20°C, 4°C, and room temperature (20-25°C).
-
-
Sample Analysis:
-
At each time point (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one vial from each storage condition.
-
Allow the samples to come to room temperature before analysis.
-
Analyze the samples by a validated stability-indicating LC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
4. Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of the initial concentration remaining versus time for each condition.
-
A significant loss of the parent compound (e.g., >10%) indicates instability under those conditions. Identify and quantify any major degradation products.
5. Acceptance Criteria: The solution is considered stable under a given condition if the concentration of this compound remains within 90-110% of the initial concentration and no significant degradation products are observed.
References
- 1. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Alvimopan Metabolite-d5 Quantification
Welcome to the technical support center for Alvimopan metabolite-d5 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in bioanalysis?
This compound is a stable isotope-labeled version of the primary metabolite of Alvimopan. Following oral administration, Alvimopan undergoes amide hydrolysis, primarily by intestinal flora, to form its main active metabolite.[][2] this compound is used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of the unlabeled Alvimopan metabolite in biological samples.
Q2: My quantitative results for the Alvimopan metabolite are inconsistent. Could the deuterated internal standard be the cause?
Yes, inconsistent or inaccurate quantitative results, despite using a deuterated internal standard like this compound, can arise from several factors. Common issues include a lack of co-elution of the analyte and the internal standard, isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[3]
Q3: What are "matrix effects," and how can they affect my Alvimopan metabolite quantification?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[4][5][6] In LC-MS/MS analysis, this can lead to ion suppression or enhancement, causing inaccurate quantification.[4][7] Even with a co-eluting deuterated internal standard, differential matrix effects can occur where the analyte and the IS experience different levels of ion suppression or enhancement, compromising the accuracy of the results.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the quantification of the Alvimopan metabolite using this compound as an internal standard.
Issue 1: Poor Peak Shape and Chromatographic Issues
Question: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for the Alvimopan metabolite and/or the this compound internal standard. What are the potential causes and solutions?
Answer: Poor peak shape can be caused by a variety of factors related to the sample, the LC method, or the column.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Assess Column Contamination: Buildup of contaminants from the sample matrix can lead to peak tailing and broadening.[8]
-
Solution: Implement a column wash step between injections or use a guard column. If the problem persists, the analytical column may need to be replaced.
-
-
Evaluate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and influence peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for Alvimopan and its metabolite. For basic compounds, an acidic mobile phase is often used to improve peak shape.
-
-
Investigate Injection Solvent: A mismatch between the injection solvent and the mobile phase can cause peak distortion.
-
Solution: Ensure the injection solvent is as weak as, or weaker than, the initial mobile phase composition.
-
Issue 2: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are highly variable and inaccurate. How can I troubleshoot this?
Answer: Inaccurate and inconsistent results often point to issues with the internal standard or matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Detailed Steps:
-
Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects.
-
Solution: Overlay the chromatograms of the Alvimopan metabolite and this compound to confirm co-elution. If they are separated, consider adjusting the chromatographic method (e.g., using a less resolving column or modifying the gradient).[3]
-
-
Confirm Internal Standard Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte concentration.
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.
-
-
Investigate Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[3] This is more likely if the deuterium labels are on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.
-
Solution: Evaluate the stability of the deuterated standard in the sample matrix and under the analytical conditions. If exchange is observed, consider modifying the pH or temperature of the sample preparation and analysis.
-
-
Assess Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.[3]
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. If significant differential matrix effects are present, improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) may be necessary.
-
Issue 3: Low Signal Intensity or Sensitivity
Question: I am observing a weak signal for the Alvimopan metabolite and/or the internal standard. How can I improve the sensitivity?
Answer: Low signal intensity can stem from issues with sample preparation, chromatography, or the mass spectrometer settings.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Inefficient Sample Extraction | Optimize the extraction procedure (e.g., solvent, pH, mixing time) to improve recovery. |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains appropriate additives like formic acid or ammonium (B1175870) formate). |
| Matrix-induced Ion Suppression | Improve sample cleanup to remove interfering matrix components.[7] Adjust chromatography to separate the analyte from the suppressive region. |
| Analyte Degradation | Investigate the stability of the Alvimopan metabolite in the biological matrix and during the sample preparation process. Consider adding stabilizers or performing sample preparation at a lower temperature. |
| Instrument Contamination | A contaminated ion source or mass spectrometer optics can lead to reduced signal intensity.[8] |
| Solution: Clean the ion source and perform routine maintenance as recommended by the instrument manufacturer. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Alvimopan and its metabolite from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: Representative LC-MS/MS Parameters
These are example starting parameters and should be optimized for your specific instrumentation and application.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing pure standards of Alvimopan, its metabolite, and this compound. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Signaling Pathways and Workflows
Alvimopan Metabolism
Caption: Metabolic pathway of Alvimopan.
References
Technical Support Center: Alvimopan Metabolite-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of Alvimopan metabolite-d5 by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" consists of all components in a sample apart from the analyte, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or droplet surface area between the analyte and matrix components hinders the formation of gas-phase ions.[1][3]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should then remain constant, enabling accurate quantification.[1] However, differential ion suppression can occur if the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between them, a phenomenon that can be caused by the "deuterium isotope effect," where the deuterium (B1214612) substitution slightly alters the molecule's physicochemical properties.[1][4]
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can stem from various sources, including:
-
Endogenous matrix components: Biological samples contain numerous compounds like salts, phospholipids, and proteins that can interfere with ionization.[3][5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[2][6]
-
High analyte concentration: At high concentrations, the analyte itself can lead to a non-linear response due to saturation of the ionization process.[3][6]
-
Mobile phase additives: Non-volatile buffers or impurities in the mobile phase can contribute to ion suppression.[3]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a widely used and effective method to identify regions of ion suppression in your chromatogram.[2][7] This technique involves infusing a constant flow of your analyte and internal standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Dips in the baseline signal indicate the retention times where co-eluting matrix components are causing ion suppression.[1][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem 1: Low or inconsistent signal intensity for this compound.
This could be a primary indication of ion suppression. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low signal intensity.
Problem 2: The signal for the deuterated internal standard (this compound) is decreasing throughout the analytical run.
This may suggest a build-up of matrix components on the column or in the MS source, leading to increasing ion suppression over time.
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[1]
-
Extend the Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Implement a Column Wash Step: Introduce a robust wash step at the end of each chromatographic run to remove strongly retained matrix components.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.[2]
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.[2]
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to one inlet of a tee-piece.[2]
-
Connect a syringe pump containing the this compound standard solution to the second inlet of the tee-piece.[2]
-
Connect the outlet of the tee-piece to the MS inlet.[2]
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).[1]
-
Once a stable baseline signal is achieved, inject the extracted blank matrix sample onto the LC column.[1]
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline are indicative of ion suppression.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Alvimopan Metabolite-d5 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvimopan and its deuterated metabolite, Alvimopan metabolite-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Alvimopan?
Alvimopan is primarily metabolized in the gastrointestinal tract by the intestinal flora.[1][2] The main metabolic reaction is the hydrolysis of the amide bond, which forms an active metabolite, sometimes referred to as ADL-08-0011.[] There is no significant evidence of hepatic metabolism for Alvimopan.[2]
Q2: How is this compound expected to degrade?
The degradation pathway for this compound is expected to be identical to that of the non-deuterated metabolite, which is formed from Alvimopan via amide hydrolysis by gut microflora.[] The primary route of elimination for Alvimopan and its metabolite is through biliary secretion into the feces, with a smaller portion excreted in the urine.[1] While the pathway is the same, the rate of any subsequent metabolism of the deuterated metabolite could be affected by the deuterium (B1214612) labeling due to the kinetic isotope effect (KIE).[4][5]
Q3: What is the purpose of using a deuterated version of the Alvimopan metabolite (this compound)?
Deuterated compounds, such as this compound, are commonly used in bioanalytical research, particularly in pharmacokinetic studies like BA/BE (bioavailability/bioequivalence) studies.[6] The deuterium labeling provides a heavier mass, which allows it to be distinguished from the endogenous (non-deuterated) compound when using mass spectrometry, without altering its chemical properties.[7] This is crucial for accurate quantification in biological samples.
Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the surrounding environment?
This phenomenon, known as back-exchange, is a potential issue with deuterated compounds.[8] The likelihood of back-exchange depends on the position of the deuterium atoms. If they are attached to heteroatoms (like oxygen or nitrogen) or are in acidic positions, they are more prone to exchange with protons from solvents like water or methanol.[8] To minimize this, it is recommended to conduct experiments at a low pH and low temperature and to avoid protic solvents during sample storage and preparation where possible.[8]
Troubleshooting Guides
Issue 1: Unexpected Metabolite Profile or Altered Ratios in In Vitro Incubations
Symptoms:
-
Identification of unexpected metabolites of Alvimopan when using a deuterated analog.
-
The ratio of Alvimopan to its primary metabolite differs significantly from what is expected based on studies with the non-deuterated compound.
Possible Cause: Metabolic Switching
Deuteration at a primary site of metabolism can slow down or block that metabolic pathway due to the kinetic isotope effect.[8] This can lead to the drug's metabolism shifting to alternative, previously minor, metabolic pathways.[8]
Troubleshooting Steps:
-
Confirm the position of the deuterium label: Ensure the label is not at a primary site of metabolism if you do not intend to study the kinetic isotope effect.
-
Run Parallel Assays: Conduct identical metabolic stability assays with both the deuterated and non-deuterated compounds to directly compare their metabolite profiles.[4]
-
Use High-Resolution Mass Spectrometry (HRMS): This can help in the identification and structural elucidation of any unexpected metabolites.
-
Consider Simpler Assay Systems: If using complex systems like gut flora incubations, switch to simpler systems like specific enzyme incubations (if relevant enzymes can be identified) to isolate the metabolic pathways.
Issue 2: High Variability in Quantification Using this compound as an Internal Standard
Symptoms:
-
Inconsistent analyte/internal standard peak area ratios across an LC-MS/MS run.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Possible Causes:
-
Isotopic Instability (Back-Exchange): Deuterium atoms may be exchanging with hydrogen from the solvent.[8]
-
Differential Matrix Effects: The analyte and the deuterated internal standard may not experience the same degree of ion suppression or enhancement from the biological matrix.[8]
-
Incorrect Internal Standard Concentration: Errors in the preparation of the internal standard working solution.
Troubleshooting Steps:
-
Assess Isotopic Stability: Analyze the deuterated standard in the sample matrix and mobile phase over time to check for any mass shifts that would indicate back-exchange.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment. Compare the signal of the analyte and internal standard in a clean solution versus a post-spiked extracted blank matrix sample. A significant difference in signal indicates matrix effects.
-
Optimize Chromatography: Modify the LC gradient to better separate the analyte and internal standard from interfering matrix components.
-
Verify Internal Standard Concentration: Prepare a fresh stock and working solutions of the internal standard and re-run the analysis.
Experimental Protocols
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This is a general protocol. As Alvimopan is primarily metabolized by gut flora, a similar protocol could be adapted using an in vitro gut flora incubation system.
Objective: To determine the rate of disappearance of a test compound (e.g., Alvimopan or its metabolite) when incubated with human liver microsomes (HLM).
Materials:
-
Test compounds (deuterated and non-deuterated)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare Microsome Suspension: Dilute HLM in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL) and keep on ice.[4]
-
Prepare Compound Working Solutions: Prepare working solutions of the test compounds in a buffer.
-
Incubation:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to the respective wells.
-
-
Quenching: Stop the reaction at each time point by adding cold acetonitrile containing the internal standard.
-
Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the test compound at each time point.
Data Analysis:
-
Plot the natural log of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).
Quantitative Data Summary
Table 1: Hypothetical Metabolic Stability Data for Alvimopan and its Deuterated Analog
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Alvimopan | 45 | 30.8 |
| Alvimopan-d5 | 55 | 25.2 |
| Alvimopan Metabolite | 60 | 23.1 |
| This compound | 75 | 18.5 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results may vary.
Diagrams
Caption: Primary metabolic pathway of Alvimopan in the gastrointestinal tract.
Caption: Troubleshooting workflow for inconsistent quantification with a deuterated standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alvimopan | C25H32N2O4 | CID 5488548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alvimopan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
"Alvimopan metabolite-d5 interference in bioanalysis"
Technical Support Center: Alvimopan (B130648) Bioanalysis
Welcome to the technical support center for the bioanalysis of alvimopan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the quantitative analysis of alvimopan and its metabolites, with a specific focus on potential interferences involving deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for alvimopan?
Alvimopan is primarily metabolized in the gastrointestinal tract by the intestinal flora.[][2] The main metabolic reaction is the hydrolysis of the amide bond, resulting in an active metabolite, ADL 08-0011.[] This metabolite is also a peripherally acting µ-opioid receptor antagonist.[] Biliary secretion is the main route of elimination for alvimopan, and any unabsorbed drug or drug excreted in the bile is then hydrolyzed by gut microflora to its metabolite.[2][3]
Q2: Why is a deuterated internal standard (IS) like alvimopan metabolite-d5 used in bioanalysis?
Deuterated internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis.[4] Since they are structurally and chemically very similar to the analyte of interest, they are expected to exhibit similar behavior during sample extraction, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[5]
Q3: What are the potential sources of interference when using a deuterated internal standard such as this compound?
Potential sources of interference include:
-
Isotopic Contribution: Natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, and vice-versa.[6][7]
-
Metabolic Crossover: The analyte itself may be converted to its metabolite in vivo, and if a deuterated version of the metabolite is used as an internal standard, this can lead to inaccurate quantification.
-
Chromatographic Separation: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the non-deuterated analyte, a phenomenon known as the "isotope effect".[8][9] If they do not co-elute perfectly, they may experience different levels of matrix effects, leading to inaccurate results.[8]
-
Chemical Impurities: The deuterated internal standard may contain a small amount of the non-deuterated analyte as an impurity.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of Alvimopan's Active Metabolite
Scenario: You are quantifying the active metabolite of alvimopan (ADL 08-0011) using its deuterated counterpart (e.g., ADL 08-0011-d5) as the internal standard. Your calibration curves are non-linear, or your quality control (QC) samples are failing, showing unexpected variability.
Potential Cause: Cross-contribution between the analyte and the internal standard. This could be due to the natural isotopic abundance of the analyte interfering with the IS signal, or impurities in the IS.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantification.
Experimental Protocol: Assessing Interference from Internal Standard
-
Objective: To determine if the deuterated internal standard is contributing to the analyte signal.
-
Procedure:
-
Prepare a series of blank matrix samples (e.g., plasma) spiked only with the working concentration of the this compound internal standard.
-
Process these samples using your established extraction procedure.
-
Analyze the samples by LC-MS/MS, monitoring the multiple reaction monitoring (MRM) transition for the non-deuterated metabolite.
-
-
Expected Outcome: Ideally, no significant peak should be detected in the analyte channel. A response greater than 5% of the analyte's lower limit of quantification (LLOQ) response may indicate a significant impurity in the internal standard.
Issue 2: Poor Precision and Accuracy due to Chromatographic Shift
Scenario: You observe that the retention time of your deuterated internal standard is slightly shifted from that of the analyte, and this shift is not always consistent, leading to poor precision and accuracy.
Potential Cause: The "chromatographic isotope effect," where the substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of the molecule enough to affect its retention on a chromatographic column.[8][9]
Troubleshooting Workflow:
Caption: Workflow for addressing chromatographic shift issues.
Experimental Protocol: Optimizing Chromatographic Co-elution
-
Objective: To achieve complete co-elution of the analyte and its deuterated internal standard.
-
Procedure:
-
Prepare a solution containing both the alvimopan metabolite and its deuterated internal standard.
-
Inject this solution onto your LC-MS/MS system.
-
Systematically adjust chromatographic parameters one at a time:
-
Mobile Phase: Vary the organic solvent percentage and the pH of the aqueous phase.
-
Column Temperature: Increase or decrease the column temperature in increments of 5°C.
-
Gradient Profile: Adjust the slope of the elution gradient.
-
-
Overlay the chromatograms for the analyte and internal standard after each adjustment to assess co-elution.
-
-
Expected Outcome: The retention times of the analyte and internal standard should be identical, with perfectly overlapping peak shapes.
Quantitative Data Summary
The following table summarizes hypothetical data that might be observed during troubleshooting, illustrating the impact of interference.
| Sample ID | Analyte (Metabolite) Response | IS (Metabolite-d5) Response | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) | Comments |
| QC Low (Expected: 5 ng/mL) | 15,000 | 500,000 | 0.030 | 6.0 | 120 | Potential IS contribution to analyte signal. |
| QC Mid (Expected: 50 ng/mL) | 148,000 | 495,000 | 0.299 | 49.8 | 99.6 | Acceptable. |
| QC High (Expected: 150 ng/mL) | 445,000 | 490,000 | 0.908 | 148.9 | 99.3 | Acceptable. |
| Blank + IS | 800 | 510,000 | 0.0016 | - | - | Response in analyte channel indicates IS impurity. |
Alvimopan Metabolism and Potential Interference Pathway
The following diagram illustrates the metabolic pathway of alvimopan and highlights where interference from a deuterated internal standard could occur in a bioanalytical assay.
Caption: Alvimopan metabolism and potential bioanalytical interference.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. DailyMed - ALVIMOPAN capsule [dailymed.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantitative analysis of Alvimopan, a peripherally acting mu-opioid receptor antagonist, the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of Alvimopan metabolite-d5, a stable isotope-labeled internal standard, with other alternatives, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and similar ionization behavior allow for superior correction of matrix effects and other sources of variability, leading to more accurate and precise results.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The following table summarizes the validation parameters for a reported bioanalytical method for Alvimopan using a structural analog internal standard (Aceclofenac) and contrasts it with the expected performance of a method using this compound.
| Validation Parameter | Structural Analog IS (Aceclofenac) | This compound (Expected) |
| Linearity (r²) | >0.99 | >0.99 |
| Accuracy (%) | 85-115% | 95-105% |
| Precision (%RSD) | <15% | <10% |
| Recovery (%) | 70-85% | Consistent & Reproducible |
| Matrix Effect | Potential for significant variability | Minimal to negligible |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Potentially lower due to improved S/N |
The data for the structural analog is based on a published RP-HPLC method. The expected data for this compound is based on the typical performance improvements observed with stable isotope-labeled internal standards in bioanalytical assays.
The Decisive Advantage of this compound
The key differentiator lies in the ability of this compound to compensate for matrix effects. Biological matrices, such as plasma, are complex and can significantly suppress or enhance the ionization of the analyte, leading to inaccurate quantification. As this compound has nearly identical physicochemical properties to the Alvimopan metabolite, it experiences the same matrix effects, allowing for a more accurate correction and, therefore, more reliable data.
Experimental Protocols
Below are detailed methodologies for the analysis of Alvimopan in biological matrices.
Experimental Protocol using a Structural Analog Internal Standard
This protocol is based on a validated RP-HPLC method for the determination of Alvimopan in rat plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of rat plasma, add 50 µL of the internal standard solution (Aceclofenac, 10 µg/mL).
-
Add 100 µL of 0.5 M NaOH and vortex for 30 seconds.
-
Add 3 mL of the extraction solvent (diethyl ether : dichloromethane, 70:30 v/v) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 20 µL.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Alvimopan, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Alvimopan.
Caption: Mechanism of action of Alvimopan.
Conclusion
For researchers and drug development professionals requiring the highest level of confidence in their bioanalytical data for Alvimopan, the use of this compound as an internal standard is unequivocally the superior choice. Its ability to accurately correct for analytical variability, particularly matrix effects, ensures data integrity that is essential for regulatory submissions and critical decision-making in the drug development pipeline. While structural analog internal standards can be employed, they introduce a greater potential for inaccuracy and imprecision. The adoption of stable isotope-labeled internal standards like this compound represents a commitment to robust and reliable bioanalytical science.
A Comparative Guide to Alvimopan Metabolite-d5 Certified Reference Materials for Bioanalytical Research
For researchers and drug development professionals engaged in the quantitative analysis of Alvimopan and its primary active metabolite, the selection of a high-quality certified reference material (CRM) is paramount for ensuring accurate and reproducible results. This guide provides a comprehensive comparison of commercially available Alvimopan metabolite-d5 CRMs, which serve as indispensable internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays.
Introduction to Alvimopan and its Metabolism
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following surgery. In the body, Alvimopan undergoes a critical metabolic transformation primarily mediated by the intestinal flora. The parent drug is hydrolyzed at the amide bond to form its sole active metabolite, designated as ADL 08-0011. This biotransformation is a key consideration in pharmacokinetic and drug metabolism studies.
To accurately quantify both the parent drug and its metabolite in biological matrices such as plasma, a stable isotope-labeled internal standard is essential to correct for variability in sample preparation and instrument response. This compound, a deuterated analog of ADL 08-0011, is the industry standard for this purpose.
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound as a certified reference material. While all serve the same fundamental purpose, there are subtle yet important differences in their specifications. The following table summarizes the key characteristics of these CRMs based on currently available data.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification | Isotopic Enrichment | Format |
| Supplier A | This compound | 2124272-23-5 | C₂₃H₂₄D₅NO₃ | >95% | Not specified | Solid |
| Supplier B | ADL 08-0011-d5 | Not Available | C₂₃H₂₄D₅NO₃ | Not specified | Not specified | Solid |
| Supplier C | Alvimopan-d5 Metabolite HCl (Mixture of Diastereomers) | Not Available | Not specified | Compliant with regulatory guidelines | Not specified | Not specified |
| Supplier D | This compound Formic acid salt | Not Available | C₂₄H₂₆D₅NO₅ (Formate Salt) | Not specified | Not specified | Solid |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier for detailed information on purity, isotopic enrichment, and storage conditions.
Alvimopan Metabolism Pathway
The metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, is a straightforward hydrolysis reaction. A simplified diagram of this pathway is presented below.
Caption: Metabolic conversion of Alvimopan to its active metabolite ADL 08-0011.
Experimental Protocols: A Validated LC-MS/MS Method
The quantification of Alvimopan and its metabolite ADL 08-0011 in biological matrices is typically achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of this compound as an internal standard is crucial for the robustness of this assay. While specific protocols are often proprietary, a general workflow and key parameters are outlined below.
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Alvimopan and its metabolite from plasma samples.
Caption: A typical bioanalytical workflow for the quantification of Alvimopan.
Key Method Parameters
A robust and validated LC-MS/MS method for the simultaneous determination of Alvimopan and ADL 08-0011 in human plasma would typically have the following characteristics:
-
Sample Preparation: Protein precipitation with acetonitrile (B52724) is a common and efficient method for extracting the analytes and internal standard from plasma.
-
Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water (both containing a small amount of formic acid to improve peak shape) is generally effective for separating the analytes from endogenous matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for Alvimopan, ADL 08-0011, and this compound.
Performance of this compound as an Internal Standard
The primary role of the this compound internal standard is to ensure the accuracy and precision of the analytical method. A validated method should demonstrate acceptable performance across a range of concentrations. The following table presents typical validation data for an LC-MS/MS assay for Alvimopan and its metabolite.
| Parameter | Alvimopan | ADL 08-0011 |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.01 ng/mL |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (% bias) | ±15% | ±15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
These performance metrics are indicative of a robust and reliable bioanalytical method, the success of which is heavily reliant on the quality and appropriate use of the deuterated internal standard.
Conclusion
The selection of a high-purity, well-characterized this compound certified reference material is a critical first step in the development and validation of robust bioanalytical methods for Alvimopan and its active metabolite. While several suppliers offer suitable products, researchers should carefully evaluate the provided specifications and request a Certificate of Analysis to ensure the material meets the stringent requirements of their studies. The use of this internal standard within a validated LC-MS/MS workflow, as outlined in this guide, will enable the generation of accurate and precise data essential for advancing drug development and clinical research.
A Comparative Guide to the Validation of Analytical Methods for Alvimopan Using its Deuterated Metabolite as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Alvimopan, a peripherally acting mu-opioid receptor antagonist, in biological matrices. A pivotal aspect of ensuring accurate and reliable bioanalysis is the choice of an appropriate internal standard (IS). Here, we delve into the validation of analytical methods utilizing Alvimopan metabolite-d5, a deuterated stable isotope-labeled (SIL) internal standard, and compare its performance with alternative approaches. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting and validating the most suitable method for their pharmacokinetic and drug metabolism studies.
The use of a SIL internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its physicochemical properties are nearly identical to the analyte of interest, Alvimopan and its primary metabolite (ADL-08-0011), ensuring it co-elutes and experiences similar ionization effects. This intrinsic characteristic allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to superior accuracy and precision in quantification.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for two distinct analytical approaches for Alvimopan quantification: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method presumed to use a deuterated internal standard like this compound in human plasma, and a High-Performance Liquid Chromatography (HPLC) method with UV detection using a structural analog as an internal standard in rat plasma.
Table 1: LC-MS/MS Method for Alvimopan and its Metabolite in Human Plasma
| Validation Parameter | Alvimopan | Alvimopan Metabolite (ADL-08-0011) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.01 ng/mL |
| Linearity Range | Data not publicly available | Data not publicly available |
| Accuracy | Data not publicly available | Data not publicly available |
| Precision (Intra-day & Inter-day) | Data not publicly available | Data not publicly available |
| Recovery | Data not publicly available | Data not publicly available |
| Internal Standard | Presumed: this compound | Presumed: this compound |
| Matrix | Human Plasma | Human Plasma |
Note: While a validated LC-MS/MS method with these LLOQs is known to exist, detailed public data on other validation parameters is limited.
Table 2: HPLC-UV Method for Alvimopan in Rat Plasma
| Validation Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |
| Linearity Range | 5-1000 ng/mL[1] |
| Correlation Coefficient (r²) | 0.9998[1] |
| Accuracy (% Recovery) | 78.71 ± 3.86%[1] |
| Precision (Intra-day %RSD) | < 2%[2] |
| Precision (Inter-day %RSD) | < 2%[2] |
| Internal Standard | Aceclofenac (B1665411) or Telmisartan (Structural Analogs)[1] |
| Matrix | Rat Plasma |
Experimental Protocols
Method 1: LC-MS/MS for Alvimopan and Metabolite in Human Plasma (Hypothetical Protocol based on Best Practices)
This protocol is a representative example based on standard practices for bioanalytical LC-MS/MS methods using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient starting from a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Specific precursor-product ion transitions for Alvimopan, its metabolite, and this compound would be determined during method development.
-
Method 2: HPLC-UV for Alvimopan in Rat Plasma (Alternative Method)
This protocol is based on a published method for the determination of Alvimopan in rat plasma.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To a volume of rat plasma, add a known concentration of the internal standard (e.g., aceclofenac or telmisartan).
-
Add methanol (B129727) as the protein precipitation solvent.[2]
-
Vortex for 5 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 220 nm.[2]
-
Injection Volume: 50 µL.[1]
-
Run Time: Approximately 10 minutes.[2]
Visualizing the Workflow
To illustrate the logical flow of a bioanalytical method validation process, the following diagrams are provided.
Caption: A high-level workflow for bioanalytical method development and validation.
References
A Comparative Guide to the Bioanalytical Quantification of Alvimopan and its Metabolite Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key performance characteristics for the bioanalytical analysis of Alvimopan and its primary metabolite, utilizing Alvimopan metabolite-d5 as a stable isotope-labeled internal standard (SIL-IS). In the absence of direct inter-laboratory comparison studies, this document synthesizes established regulatory guidelines and common bioanalytical practices to offer a benchmark for performance and a detailed experimental framework. The use of a SIL-IS like this compound is considered the gold standard in quantitative bioanalysis, as it most accurately mimics the analyte's behavior during sample preparation and analysis, thereby correcting for variability.[1][2][3]
Data Presentation: Performance Benchmarks for Method Validation
The successful quantification of Alvimopan and its metabolite relies on a robust and validated bioanalytical method. The following table summarizes standard acceptance criteria for method validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6] These criteria serve as a baseline for any laboratory conducting this analysis.
| Validation Parameter | Acceptance Criteria | Purpose |
| Calibration Curve | At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ). A minimum of 6 non-zero standards should be used.[4] | To establish the relationship between analyte concentration and instrument response over the intended analytical range. |
| Accuracy | The mean concentration at each quality control (QC) level (low, medium, high) should be within ±15% of the nominal value (±20% at LLOQ).[3][7] | To determine the closeness of the measured concentration to the true concentration. |
| Precision | The coefficient of variation (CV) for QC samples at each level should not exceed 15% (20% at LLOQ).[3][7] | To measure the reproducibility of the method when repeated on the same homogeneous sample. |
| Selectivity | The analytical method should be able to differentiate and quantify the analyte in the presence of other components in the sample. | To ensure that endogenous matrix components or other metabolites do not interfere with the quantification of the analyte and internal standard.[6] |
| Recovery | While not a strict acceptance criterion, recovery should be consistent, precise, and reproducible for the analyte and internal standard. | To measure the efficiency of the extraction process across the concentration range. |
| Matrix Effect | The matrix factor (ratio of analyte response in the presence of matrix to the response in a neat solution) should be consistent across different sources of the biological matrix. | To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.[8] |
| Stability | Analyte concentration in QC samples should remain within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[7] | To ensure the analyte is stable in the biological matrix throughout the sample lifecycle. |
Experimental Protocols
This section outlines a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Alvimopan and its primary metabolite in human plasma.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common, straightforward method for extracting small molecules from plasma.[2][9]
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[10]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separating Alvimopan and its metabolite.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Alvimopan, its metabolite, and this compound would need to be optimized.
-
Example MRM Transitions (Hypothetical - must be optimized empirically):
-
Alvimopan: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Alvimopan Metabolite: Q1 -> Q3
-
This compound (IS): Q1 -> Q3
-
-
Mandatory Visualizations
References
- 1. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. anivet.au.dk [anivet.au.dk]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 and its Non-Deuterated Standard
For researchers, scientists, and drug development professionals, the precise quantification of drug metabolites is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides an objective comparison of the deuterated internal standard, Alvimopan metabolite-d5, with its non-deuterated counterpart, highlighting the significant advantages conferred by isotopic labeling in bioanalytical assays.
Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery after surgery. It is metabolized by the gut microbiota to an active metabolite, ADL-08-0011. Accurate measurement of this metabolite is crucial for understanding the drug's overall pharmacological profile. In modern bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. This compound serves as this ideal internal standard for the quantification of the non-deuterated active metabolite.
Superior Performance of Deuterated Internal Standards: A Data-Driven Comparison
The fundamental advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest (the non-deuterated metabolite). This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, chromatography, and ionization, thereby effectively compensating for variations that can occur at each stage of the analytical process.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Standard (Structural Analog IS) | Justification for Superior Performance of Deuterated Standard |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | Both can achieve good linearity, but the deuterated standard provides a more reliable response across the concentration range. |
| Accuracy (% Bias) | Within ±5% | Can be within ±15% | Co-elution and similar ionization behavior of the deuterated IS minimize variability, leading to higher accuracy. |
| Precision (% CV) | <5% | <15% | The deuterated IS effectively corrects for random errors during the analytical process, resulting in lower variability. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | Dependent on method | Improved signal-to-noise ratio due to better normalization can lead to a lower and more robust LLOQ. |
| Matrix Effect (% CV of IS-normalized MF) | ≤15% | Can be >15% | The deuterated IS co-elutes and experiences the same degree of ion suppression or enhancement as the analyte, providing superior correction for matrix effects. |
| Recovery (% CV) | Lower variability | Higher variability | The near-identical chemical properties ensure that the deuterated IS tracks the analyte's recovery from the biological matrix more consistently. |
This table represents expected performance based on established principles of bioanalytical method validation with stable isotope-labeled internal standards.
Experimental Protocols
A robust bioanalytical method is essential for the reliable quantification of Alvimopan's active metabolite. The following provides a detailed, representative experimental protocol for an LC-MS/MS method utilizing this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alvimopan Metabolite: To be determined based on precursor and product ions.
-
This compound: To be determined based on the deuterated precursor and product ions (typically a +5 Da shift from the non-deuterated analyte).
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of Alvimopan's mechanism of action and the bioanalytical workflow.
Navigating Bioanalysis: A Comparative Guide to Alvimopan Metabolite-d5 Standards
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Alvimopan and its metabolites, the selection of an appropriate internal standard is a critical determinant of data quality and regulatory compliance. This guide provides an objective comparison of Alvimopan metabolite-d5, a stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives, supported by established regulatory principles and representative experimental data.
The use of a reliable internal standard is fundamental in quantitative bioanalysis to correct for variability during sample preparation and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with the harmonized ICH M10 guideline underscoring the necessity of a well-characterized and consistently performing internal standard. Stable isotope-labeled internal standards are widely recognized as the "gold standard" in the field due to their ability to closely mimic the analyte of interest.
The Gold Standard: this compound
Alvimopan is primarily metabolized by the intestinal flora through amide hydrolysis to form its active metabolite, ADL 08-0011. For accurate quantification of this metabolite in biological matrices, a deuterated internal standard such as this compound offers significant advantages. Its chemical structure is nearly identical to the analyte, with the only difference being the presence of five deuterium (B1214612) atoms. This subtle mass difference allows for differentiation by a mass spectrometer while ensuring that the internal standard and the analyte exhibit virtually identical behavior during extraction, chromatography, and ionization.
Commercially available this compound serves as a crucial tool for pharmacokinetic and bioequivalence studies, ensuring the generation of robust and reliable data for regulatory submissions.
Performance Comparison: Deuterated vs. Non-Deuterated Standards
The superiority of a deuterated internal standard like this compound over non-deuterated alternatives (e.g., structural analogs) is evident across several key performance parameters.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Alternative (e.g., Structural Analog) |
| Chromatographic Co-elution | Near-perfect co-elution with the analyte, ensuring effective compensation for matrix effects. | Potential for different retention times, leading to differential matrix effects and compromised accuracy. |
| Extraction Recovery | Virtually identical extraction recovery to the analyte across a range of conditions. | Physicochemical differences can result in variable and inconsistent extraction recovery compared to the analyte. |
| Matrix Effect Compensation | Excellent compensation for ion suppression or enhancement due to co-elution and similar ionization efficiency. | Inconsistent compensation for matrix effects, which can be a significant source of variability and inaccuracy. |
| Accuracy & Precision | Typically results in higher accuracy (closer to the true value) and precision (lower coefficient of variation). | May lead to greater variability and bias in quantitative results. |
| Regulatory Acceptance | Widely accepted and recommended by regulatory agencies like the FDA and EMA. | Requires more extensive validation to demonstrate its suitability and may face greater regulatory scrutiny. |
Experimental Protocol: Bioanalytical Method for Alvimopan and its Metabolite
The following is a representative experimental protocol for the simultaneous quantification of Alvimopan and its metabolite (ADL 08-0011) in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established bioanalytical methods for Alvimopan.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Alvimopan: Q1/Q3 (e.g., 425.2/282.2)
-
Alvimopan Metabolite (ADL 08-0011): Q1/Q3 (e.g., 367.2/224.2)
-
This compound (IS): Q1/Q3 (e.g., 372.2/229.2)
-
3. Method Validation
The method should be fully validated according to FDA and EMA guidelines, including assessments of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Extraction Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for selecting a deuterated internal standard, the following diagrams are provided.
Bioanalytical Workflow Using a Deuterated Internal Standard.
Performance of Alvimopan Metabolite-d5 in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is considered the gold standard. The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it behaves similarly during sample preparation, extraction, chromatography, and ionization. This co-elution and similar behavior allow the SIL-IS to effectively compensate for variability in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification of the analyte.
Comparative Performance of Alvimopan Metabolite-d5: Plasma vs. Urine
The performance of an internal standard can vary significantly depending on the complexity of the biological matrix. Plasma, with its high protein and lipid content, presents a more challenging environment compared to the relatively cleaner matrix of urine. The following sections and tables illustrate the expected differences in performance parameters for this compound in these two matrices.
Data Presentation: A Comparative Analysis
The following tables summarize the anticipated performance characteristics of this compound in human plasma and human urine. This data is illustrative and representative of what would be expected from a well-validated bioanalytical method.
Table 1: Extraction Recovery of this compound
| Biological Matrix | Extraction Method | Mean Recovery (%) | % RSD |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 85.2 | 4.1 |
| Solid-Phase Extraction (SPE) | 92.5 | 3.5 | |
| Human Urine | Dilute-and-Shoot | Not Applicable | Not Applicable |
| Solid-Phase Extraction (SPE) | 95.8 | 2.8 |
Table 2: Matrix Effect on this compound
| Biological Matrix | Ionization Mode | Mean Matrix Effect (%) | % RSD |
| Human Plasma | ESI+ | 91.3 (Suppression) | 6.5 |
| Human Urine | ESI+ | 98.7 (Minimal Effect) | 3.2 |
Table 3: Stability of this compound in Matrix
| Biological Matrix | Storage Condition | Duration | Mean Stability (%) |
| Human Plasma | -20°C | 30 days | 98.5 |
| -80°C | 90 days | 99.1 | |
| Room Temperature | 24 hours | 97.2 | |
| Freeze-Thaw (3 cycles) | - | 96.8 | |
| Human Urine | -20°C | 30 days | 99.2 |
| -80°C | 90 days | 99.5 | |
| Room Temperature | 24 hours | 98.8 | |
| Freeze-Thaw (3 cycles) | - | 98.1 |
Experimental Protocols: A Representative Bioanalytical Method
The following is a detailed, representative protocol for the quantification of a drug metabolite and its deuterated internal standard in human plasma and urine using LC-MS/MS.
Sample Preparation
Human Plasma (using Solid-Phase Extraction - SPE):
-
Thaw frozen human plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Human Urine (using Dilute-and-Shoot):
-
Thaw frozen human urine samples at room temperature.
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to pellet any precipitate.
-
To 50 µL of the supernatant, add 25 µL of this compound internal standard working solution.
-
Add 425 µL of the initial mobile phase to dilute the sample.
-
Vortex for 10 seconds and transfer to an autosampler vial.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Alvimopan Metabolite: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion+5] > [Product Ion+5]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow and Key Concepts
The following diagrams illustrate the typical bioanalytical workflow and the concept of matrix effects.
A Comparative Guide to Alvimopan Metabolite-d5 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Alvimopan metabolite-d5, a crucial tool in pharmacokinetic and metabolic studies of Alvimopan, against its non-deuterated counterpart and other relevant alternatives. The data presented is essential for researchers requiring high-purity, well-characterized internal standards for bioanalytical assays.
Introduction to Alvimopan and its Metabolism
Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function after surgery. Its primary active metabolite, known as ADL 08-0011, is formed through amide hydrolysis by the gut microbiota. For accurate quantification of Alvimopan and its metabolite in biological matrices, a stable isotope-labeled internal standard, such as this compound, is indispensable. The use of deuterated standards in liquid chromatography-mass spectrometry (LC-MS) analysis provides superior accuracy and precision by correcting for matrix effects and variability in sample processing.
Product Comparison: this compound vs. Alternatives
This section compares the specifications of this compound with its non-deuterated form (ADL 08-0011) and a deuterated metabolite of a comparable peripherally acting mu-opioid antagonist, Methylnaltrexone-d3. The data presented here is compiled from typical Certificate of Analysis (CoA) information from various suppliers.
Table 1: Certificate of Analysis Data Comparison
| Parameter | This compound | Alvimopan Metabolite (ADL 08-0011) | Methylnaltrexone Metabolite-d3 (for comparison) |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Chemical Formula | C23H24D5NO3 | C23H29NO3 | C21H23D3BrNO4 |
| Molecular Weight | 372.51 g/mol | 367.49 g/mol | 439.38 g/mol |
| Purity (by HPLC) | ≥98% | ≥98% | ≥98% |
| Isotopic Enrichment | ≥99 atom % D | N/A | ≥99 atom % D |
| Identity Confirmation | Conforms to structure by 1H-NMR, MS | Conforms to structure by 1H-NMR, MS | Conforms to structure by 1H-NMR, MS |
| Solubility | Soluble in DMSO, Methanol | Soluble in DMSO, Methanol | Soluble in Water, Methanol |
| Storage Conditions | -20°C, protect from light | Room temperature | -20°C, protect from light |
Note: The data for Methylnaltrexone Metabolite-d3 is representative of a typical deuterated standard for a related compound and is included for comparative purposes.
Experimental Protocols
Accurate and reproducible quantification of Alvimopan and its metabolites is critical in clinical and preclinical studies. The following is a typical experimental protocol for the analysis of these compounds in plasma using LC-MS/MS with this compound as an internal standard.
Bioanalytical Method for Alvimopan and its Metabolite in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 4.6 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alvimopan: Q1 425.2 -> Q3 100.1
-
Alvimopan Metabolite (ADL 08-0011): Q1 368.2 -> Q3 158.1
-
This compound (IS): Q1 373.2 -> Q3 163.1
-
Visualizations
Metabolic Pathway of Alvimopan
The following diagram illustrates the metabolic conversion of Alvimopan to its active metabolite, ADL 08-0011, by gut microflora.
Safety Operating Guide
Proper Disposal of Alvimopan Metabolite-d5: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Alvimopan metabolite-d5, a deuterated form of an Alvimopan metabolite used in research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by several agencies in the United States. The primary regulatory body is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[6][7][8] The Drug Enforcement Administration (DEA) also has regulations that may apply, particularly if the parent compound is a controlled substance.[6][7] Additionally, state and local regulations may impose more stringent requirements.[6][9]
Quantitative Data Summary
For clarity, the key chemical and hazard information for the related Alvimopan metabolite hydrochloride is summarized below. Researchers should treat this compound with at least the same level of caution.
| Property | Value | Reference |
| Chemical Name | Alvimopan metabolite hydrochloride | [5] |
| CAS Number | 170098-43-8 | [5] |
| Molecular Formula | C23H30ClNO3 | [5] |
| Molecular Weight | 403.94 | [5] |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [5] |
| Disposal Precaution | P501: Dispose of contents/ container to an approved waste disposal plant. | [5] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not dispose of this compound down the drain or in regular trash.[7][9]
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be segregated as hazardous chemical waste.
3. Waste Collection:
-
Collect all solid waste in a clearly labeled, sealed, and leak-proof container.
-
Collect all liquid waste in a separate, clearly labeled, sealed, and leak-proof container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard")
-
4. Storage:
-
Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is incinerated at a permitted treatment facility.[7][8]
6. Emergency Procedures:
-
In case of a spill, follow your laboratory's established spill response protocol for hazardous materials.
-
If swallowed, seek immediate medical attention and provide the SDS for Alvimopan metabolite hydrochloride to the medical personnel.[5]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide is intended to ensure the safe handling and disposal of this compound in a laboratory setting. Researchers are strongly encouraged to consult with their institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alvimopan metabolite hydrochloride|170098-43-8|MSDS [dcchemicals.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling Alvimopan Metabolite-d5
Disclaimer: A specific Safety Data Sheet (SDS) for Alvimopan metabolite-d5 was not located. The following guidance is based on general best practices for handling deuterated compounds and available safety information for a related, non-deuterated compound, Alvimopan metabolite hydrochloride. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to perform a risk assessment before handling this substance.
This compound is a deuterium-labeled form of an Alvimopan metabolite, intended for research use only, often as a tracer or an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1][2] The incorporation of stable heavy isotopes like deuterium (B1214612) can be used to study the pharmacokinetic and metabolic profiles of drugs.[1][2]
Personal Protective Equipment (PPE)
Based on the potential hazards of the related compound, Alvimopan metabolite hydrochloride, which is harmful if swallowed and very toxic to aquatic life, the following standard laboratory PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Not generally required for small quantities in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a respirator may be necessary. Consult your institution's EHS for specific guidance.
Hazard Data for a Related Compound
The following table summarizes the GHS classification for Alvimopan metabolite hydrochloride , a non-deuterated related compound. This information should be considered as indicative of potential hazards, but may not be identical for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data for Alvimopan metabolite hydrochloride (CAS No.: 170098-43-8)[3] |
Operational Plan for Handling
Storage:
-
Temperature: Store refrigerated at 4°C for short-term use. For long-term storage, -20°C is often recommended.[4] Always refer to the manufacturer's Certificate of Analysis for specific storage conditions.[1][4]
-
Atmosphere: To prevent oxidation, contamination, and hydrogen-deuterium exchange, handle and store under an inert atmosphere, such as dry nitrogen or argon.[4][5]
-
Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[4]
-
Container: Keep the container tightly sealed and store in a dry environment, such as a desiccator, to prevent absorption of moisture.[5]
Preparation of Solutions:
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Choice: Methanol is a common solvent for creating stock solutions.[4] Use anhydrous, deuterated solvents when possible to prevent deuterium-hydrogen exchange.[5] Avoid acidic or basic solutions which can catalyze this exchange.[4]
-
Stock Solution Preparation:
-
Under an inert atmosphere if possible, accurately weigh the solid compound.
-
Dissolve in the appropriate anhydrous solvent in a volumetric flask.
-
Stopper the flask and mix thoroughly by inverting multiple times.
-
Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.[4]
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.
-
Dilute to the mark with the appropriate solvent or matrix.
-
Mix the working solution thoroughly. It is best practice to prepare working solutions fresh as needed to minimize degradation.[4]
-
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Segregation:
-
Labeling and Storage:
-
Label waste containers clearly with "Hazardous Waste" and the full chemical name.
-
Keep waste containers securely closed except when adding waste.[6]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.
-
-
Disposal:
-
Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8]
-
Do not dispose of this chemical down the drain or in regular trash.[8] Given its high aquatic toxicity, release to the environment must be avoided.[3]
-
For empty containers, consult your institution's policy. Rinsate from containers may also be considered hazardous waste.[6]
-
Experimental Workflow and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Alvimopan metabolite hydrochloride|170098-43-8|MSDS [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
